Phthalic Acid Anhydride-d4
Description
The exact mass of the compound Phthalic anhydride-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFSURHDFAFJT-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)OC2=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583761 | |
| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75935-32-9 | |
| Record name | (~2~H_4_)-2-Benzofuran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 75935-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Preparation of Phthalic Acid Anhydride-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of Phthalic Acid Anhydride-d4 (1,3-Isobenzofurandione-4,5,6,7-d4), a valuable isotopically labeled compound for use in metabolic studies, as a tracer, or as an internal standard in analytical methods such as NMR, GC-MS, or LC-MS.[1] This document details the primary synthesis route, experimental protocols, and relevant physicochemical properties.
Overview of Synthesis
The most direct and widely employed method for the preparation of this compound is the thermal dehydration of its corresponding deuterated precursor, Phthalic Acid-d4. This reaction involves heating the diacid at a temperature above its melting point, leading to the intramolecular elimination of a water molecule and the formation of the cyclic anhydride (B1165640). The product can then be purified by sublimation.
Reaction:
C₆D₄(COOD)₂ → C₆D₄(CO)₂O + D₂O
This method is advantageous due to its simplicity, high atom economy, and typically high yields. The non-deuterated equivalent of this reaction is a well-established laboratory and industrial process.[2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Properties of Phthalic Acid-d4 and this compound
| Property | Phthalic Acid-d4 | This compound |
| Synonyms | 1,2-(Benzene-d4)dicarboxylic Acid | 1,3-Isobenzofurandione-4,5,6,7-d4 |
| CAS Number | 87976-26-9[4][5] | 75935-32-9 |
| Molecular Formula | C₈H₂D₄O₄ | C₈D₄O₃ |
| Molecular Weight | 170.16 g/mol | 152.14 g/mol |
| Appearance | White to Off-White Solid | White Solid |
| Melting Point | 210-211 °C (lit.) | 131-134 °C (lit.) |
| Boiling Point | Not available | 284 °C (lit.) |
| Isotopic Purity | Not specified | ≥98 atom % D |
Experimental Protocol: Thermal Dehydration of Phthalic Acid-d4
This protocol is adapted from established methods for the synthesis of non-deuterated phthalic anhydride via thermal dehydration.
3.1. Materials and Equipment
-
Phthalic Acid-d4 (starting material)
-
Beaker (e.g., 250 mL)
-
Round-bottom flask (to fit snugly on top of the beaker)
-
Hot plate
-
Spatula
-
Scraping tool
-
Collection vial
-
Ice or cold water
3.2. Procedure
-
Setup: Place a known quantity of Phthalic Acid-d4 into a clean, dry beaker. Place the beaker on a hot plate. Fill a round-bottom flask with cold water or an ice-water mixture and place it on top of the beaker to act as a cold finger condenser.
-
Heating and Dehydration: Heat the beaker on the hot plate to a temperature above 210 °C. The Phthalic Acid-d4 will begin to melt and dehydrate, releasing water vapor.
-
Sublimation and Collection: The newly formed this compound will sublime and deposit as fine, needle-like crystals on the cold outer surface of the round-bottom flask. Continue the heating process until no more water vapor is evolved and the sublimation of the anhydride appears to cease.
-
Cooling and Harvesting: Turn off the hot plate and allow the apparatus to cool down completely to room temperature. Carefully remove the round-bottom flask. Using a spatula or a suitable scraping tool, gently scrape the crystalline this compound from the surface of the flask into a pre-weighed collection vial.
-
Purification (Optional): For higher purity, the collected product can be re-sublimated using a similar setup. This will help to remove any unreacted Phthalic Acid-d4. The purity of the final product can be assessed by its melting point.
3.3. Expected Yield
Based on analogous non-deuterated synthesis, a yield of up to 94.5% can be expected with careful execution of the sublimation and collection steps.
Characterization
The successful synthesis of this compound can be confirmed through various analytical techniques.
4.1. Melting Point
The melting point of the purified product should be in the range of 131-134 °C. A sharp melting point is indicative of high purity.
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the deuteration of the aromatic ring, the characteristic aromatic proton signals observed in the ¹H NMR spectrum of non-deuterated phthalic anhydride (around 7.5-8.1 ppm) will be absent. The presence of any residual proton signals in this region would indicate incomplete deuteration.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons and the deuterated aromatic carbons.
-
²H (Deuterium) NMR: A deuterium (B1214612) NMR spectrum will show signals corresponding to the deuterium atoms on the aromatic ring.
4.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the product to be approximately 152.14 g/mol .
Workflow and Diagrams
5.1. Synthesis Workflow
The overall workflow for the synthesis and preparation of this compound is depicted in the following diagram.
Caption: Synthesis and purification workflow for this compound.
Safety Considerations
Phthalic anhydride is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The sublimation procedure should be performed in a well-ventilated fume hood to avoid inhalation of any vapors or fine crystalline particles. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
A Comprehensive Technical Guide to the Physical Properties of Deuterated Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated phthalic anhydride (B1165640) (Phthalic Anhydride-d4). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document includes key physical data, detailed experimental protocols for characterization, and a visualization of its application in a typical experimental workflow.
Core Physical Properties
Deuterated phthalic anhydride, with the chemical formula C₈D₄O₃, is the isotopologue of phthalic anhydride where the four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This substitution results in a compound with a higher molecular weight than its non-deuterated counterpart, a key feature for its use in mass spectrometry-based applications. While its chemical reactivity is nearly identical to phthalic anhydride, its distinct mass allows it to be used as an internal standard for the accurate quantification of phthalic anhydride or related compounds in various matrices.
Table 1: Physical and Chemical Properties of Deuterated Phthalic Anhydride
| Property | Value | Reference(s) |
| Chemical Name | 4,5,6,7-tetradeuterio-2-benzofuran-1,3-dione | [1][2] |
| Synonyms | Phthalic Anhydride-d4, 1,3-Isobenzofurandione-4,5,6,7-d4 | [2][3] |
| CAS Number | 75935-32-9 | [2][3] |
| Molecular Formula | C₈D₄O₃ | [1][3] |
| Molecular Weight | 152.14 g/mol | [1][3][4] |
| Appearance | White solid | [1] |
| Melting Point | 131-134 °C | [1][3] |
| Boiling Point | 284 °C | [1][3] |
| Density | 1.483 g/cm³ | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [3] |
Synthesis
The most common method for the synthesis of deuterated phthalic anhydride is through the dehydration of deuterated phthalic acid (phthalic acid-d4).
Synthesis of Deuterated Phthalic Acid (Phthalic Acid-d4)
A plausible method for the synthesis of phthalic acid-d4 is via a catalyzed hydrogen-deuterium (H/D) exchange reaction on phthalic acid, similar to methods used for other aromatic carboxylic acids.
Materials:
-
Phthalic acid
-
Deuterium oxide (D₂O)
-
A suitable catalyst (e.g., Rhodium(III) complex or Palladium on carbon)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Protocol:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine phthalic acid and the chosen catalyst.
-
Add deuterium oxide to the reaction vessel, which serves as both the deuterium source and the solvent.
-
Seal the vessel and heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) with vigorous stirring.
-
Maintain the reaction for a period of 12-48 hours to allow for complete H/D exchange on the aromatic ring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the solid deuterated phthalic acid by filtration.
-
Wash the product with a small amount of cold D₂O to remove any residual catalyst or impurities.
-
Dry the deuterated phthalic acid under vacuum.
-
Confirm the isotopic purity and structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Dehydration of Deuterated Phthalic Acid to Deuterated Phthalic Anhydride
Materials:
-
Deuterated phthalic acid (phthalic acid-d4)
-
Round-bottom flask
-
Distillation apparatus or a means to collect water
-
Heating mantle or sand bath
Protocol:
-
Place the dried deuterated phthalic acid into a round-bottom flask.
-
Heat the flask to a temperature above the melting point of phthalic acid and where dehydration readily occurs (typically above 210 °C).[5]
-
The dehydration reaction will produce water, which can be removed by distillation.
-
Continue heating until the evolution of water ceases, indicating the completion of the reaction.
-
The resulting molten deuterated phthalic anhydride can be purified by sublimation or recrystallization.[6]
-
Allow the product to cool and solidify.
-
Characterize the final product to confirm its identity and purity.
Experimental Protocols for Characterization
The following are detailed methodologies for the key analytical techniques used to characterize deuterated phthalic anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and isotopic labeling of deuterated phthalic anhydride.
¹H NMR (Proton NMR):
-
Objective: To confirm the absence of protons on the aromatic ring.
-
Sample Preparation: Dissolve a small amount of the deuterated phthalic anhydride in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be free of impurities.[7]
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Place the prepared sample in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Result: The spectrum should show a significant reduction or complete absence of signals in the aromatic region (typically 7.5-8.2 ppm for phthalic anhydride), confirming successful deuteration. Any residual proton signals can be used to calculate the isotopic purity.
²H NMR (Deuterium NMR):
-
Objective: To directly observe the deuterium nuclei on the aromatic ring.
-
Sample Preparation: Same as for ¹H NMR.
-
Instrumentation: An NMR spectrometer equipped with a deuterium probe.
-
Procedure:
-
Tune the spectrometer to the deuterium frequency.
-
Acquire the ²H NMR spectrum.
-
-
Expected Result: The spectrum will show signals corresponding to the deuterium atoms on the aromatic ring, providing direct evidence of deuteration.
¹³C NMR (Carbon-13 NMR):
-
Objective: To analyze the carbon skeleton of the molecule.
-
Sample Preparation: A more concentrated sample may be required compared to ¹H NMR.
-
Instrumentation: A standard NMR spectrometer.
-
Procedure:
-
Acquire the ¹³C NMR spectrum. Inverse-gated decoupling should be used for quantitative analysis.
-
-
Expected Result: The carbon signals will show coupling to the attached deuterium atoms (C-D coupling), resulting in characteristic splitting patterns that can be used to confirm the positions of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of deuterated phthalic anhydride.
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and confirm the mass shift due to deuteration.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Instrumentation: A mass spectrometer, such as one utilizing electron ionization (EI) or electrospray ionization (ESI).
-
Procedure:
-
Introduce the sample into the ion source of the mass spectrometer.
-
Acquire the mass spectrum.
-
-
Expected Result: The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of deuterated phthalic anhydride (152.14). The mass shift of +4 Da compared to non-deuterated phthalic anhydride (148.12 g/mol ) confirms the incorporation of four deuterium atoms.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule.
-
Objective: To identify the characteristic vibrational modes of the anhydride functional group and the deuterated aromatic ring.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: An FTIR spectrometer.
-
Procedure:
-
Acquire a background spectrum.
-
Place the sample in the path of the IR beam.
-
Acquire the sample spectrum.
-
-
Expected Result: The spectrum will show characteristic absorption bands for the C=O stretching of the anhydride group (typically around 1760 and 1840 cm⁻¹). The C-H stretching and bending vibrations present in the spectrum of phthalic anhydride will be shifted to lower frequencies for the C-D bonds in the deuterated analogue.
Application in Experimental Workflows
Deuterated phthalic anhydride is primarily used as an internal standard in quantitative bioanalysis, particularly in pharmacokinetic studies.[3][4] Its near-identical chemical and physical properties to the endogenous or administered non-deuterated compound ensure that it behaves similarly during sample preparation and analysis, thus correcting for variability.
Conclusion
Deuterated phthalic anhydride is a crucial tool for researchers in various scientific fields, particularly in drug metabolism and pharmacokinetics. Its well-defined physical properties and the ability to serve as a reliable internal standard make it indispensable for accurate and precise quantification in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for the characterization and application of this important stable isotope-labeled compound.
References
The Sentinel Molecule: A Technical Guide to Phthalic Acid Anhydride-d4 in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of Phthalic Acid Anhydride-d4, a deuterated analogue of Phthalic Anhydride (B1165640), in the landscape of scientific research and drug development. Its unique isotopic signature makes it an invaluable tool for precise quantification and metabolic investigation.
Core Application: The Internal Standard in Quantitative Analysis
The primary and most critical application of this compound is its use as an internal standard in analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable isotope-labeled compounds are considered the gold standard for quantification in mass spectrometry because they co-elute with the analyte of interest and exhibit similar ionization efficiencies, effectively correcting for matrix effects and variations in sample preparation and instrument response.
This compound, with its four deuterium (B1214612) atoms, has a mass-to-charge ratio (m/z) that is 4 units higher than its non-labeled counterpart. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification through isotope dilution analysis.
Key Advantages:
-
Accuracy and Precision: Minimizes errors arising from sample loss during extraction, derivatization, and injection.
-
Matrix Effect Compensation: Mitigates the suppression or enhancement of the analyte signal caused by co-eluting compounds in complex matrices.
-
Improved Method Robustness: Enhances the reliability and reproducibility of analytical methods.
Quantitative Data Summary
The following table summarizes typical quantitative performance data that can be expected when using deuterated internal standards like this compound in analytical methods for the quantification of the corresponding non-labeled analyte. The data presented here is a composite representation from studies on phthalate (B1215562) analysis using various deuterated analogues.
| Parameter | Typical Value Range | Matrix Examples | Analytical Technique |
| Recovery | 85% - 115% | Urine, Plasma, Water, Soil, Air | GC-MS, LC-MS/MS |
| Precision (RSD) | < 15% | Urine, Plasma, Water, Soil, Air | GC-MS, LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/L | Water, Urine | GC-MS, LC-MS/MS |
| Limit of Quantification (LOQ) | 0.05 - 5.0 µg/L | Water, Urine | GC-MS, LC-MS/MS |
Experimental Protocols
General Protocol for the Quantification of Phthalic Anhydride in Environmental Samples using this compound as an Internal Standard
This protocol provides a generalized methodology for the analysis of phthalic anhydride in water samples. Modifications may be required for other matrices such as soil, air, or biological fluids.
3.1.1. Materials and Reagents
-
Phthalic Anhydride (analytical standard)
-
This compound (internal standard)
-
High-purity solvents (e.g., dichloromethane, acetonitrile, methanol)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Autosampler vials with inserts
-
Standard laboratory glassware
3.1.2. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in pre-cleaned glass bottles.
-
Spiking with Internal Standard: To a known volume of the water sample (e.g., 100 mL), add a precise amount of this compound solution in a suitable solvent to achieve a final concentration within the calibration range.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the spiked water sample onto the cartridge.
-
Wash the cartridge with a low-polarity solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., dichloromethane).
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., acetonitrile).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
3.1.3. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: Optimized for the separation of phthalic anhydride. A typical program might start at 60°C, ramp to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both phthalic anhydride and this compound.
-
Phthalic Anhydride ions: Monitor the molecular ion and key fragment ions.
-
This compound ions: Monitor the corresponding ions with a +4 m/z shift.
-
-
3.1.4. Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of phthalic anhydride and a constant concentration of this compound.
-
Analyze the calibration standards and samples under the same GC-MS conditions.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of phthalic anhydride in the samples using the regression equation from the calibration curve.
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Simplified Metabolic Pathway of Phthalates
Phthalic Acid Anhydride is readily hydrolyzed to phthalic acid. In drug development, deuterated compounds can be used to trace the metabolic fate of parent compounds. The following diagram illustrates the initial steps in the metabolism of phthalate esters, which ultimately lead to phthalic acid.
Caption: Simplified metabolic pathway of phthalate esters.
Conclusion
This compound is a powerful tool for researchers and drug development professionals, enabling highly accurate and precise quantification of phthalic anhydride in a variety of complex matrices. Its application as an internal standard in isotope dilution mass spectrometry is fundamental to obtaining reliable data in environmental monitoring, toxicology studies, and quality control. Furthermore, its potential as a tracer in metabolic studies provides a means to investigate the biotransformation of phthalate-containing compounds. The methodologies and principles outlined in this guide provide a solid foundation for the effective implementation of this compound in advanced research applications.
References
A Technical Guide to the Solubility of Phthalic Anhydride-d4 in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Phthalic Anhydride-d4. Due to the limited availability of specific quantitative data for the deuterated compound, this guide leverages the well-documented solubility of its non-deuterated analog, Phthalic Anhydride (B1165640). The isotopic substitution of hydrogen with deuterium (B1214612) is generally considered to have a minimal impact on the solubility of a molecule in various solvents. Therefore, the data presented for Phthalic Anhydride serves as a strong proxy for Phthalic Anhydride-d4.
Core Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. Phthalic anhydride is a polar molecule, which dictates its solubility behavior in the common laboratory solvents discussed below.
Quantitative Solubility Data
| Solvent | Chemical Class | Polarity | Solubility ( g/100 mL) | Temperature (°C) |
| Highly Soluble In: | ||||
| Acetone | Ketone | Polar Aprotic | Readily Soluble[1] | Not Specified |
| Ethanol | Alcohol | Polar Protic | Soluble[1] | Not Specified |
| Chloroform | Halogenated | Polar Aprotic | Soluble[1] | Not Specified |
| Ethyl Acetate | Ester | Polar Aprotic | Soluble | Not Specified |
| Dichloromethane | Halogenated | Polar Aprotic | Soluble | Not Specified |
| 1,4-Dioxane | Ether | Polar Aprotic | Soluble | Not Specified |
| Sparingly to Slightly Soluble In: | ||||
| Benzene | Aromatic | Nonpolar | Slightly Soluble | Not Specified |
| Toluene | Aromatic | Nonpolar | Slightly Soluble | Not Specified |
| Ether (Diethyl Ether) | Ether | Nonpolar | Sparingly Soluble | Not Specified |
| Insoluble/Very Slightly Soluble In: | ||||
| n-Hexane | Alkane | Nonpolar | Insoluble | Not Specified |
| Cyclohexane | Alkane | Nonpolar | Insoluble | Not Specified |
| Water | Protic Solvent | Highly Polar | ~0.0015[1] | 20[1] |
| Water | Protic Solvent | Highly Polar | ~0.01 | 50 |
Note: The solubility of phthalic anhydride in organic solvents generally increases with temperature.
Experimental Protocol for Solubility Determination
The following is a standard laboratory procedure for determining the solubility of a solid compound like Phthalic Acid Anhydride-d4 in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., acetone, ethanol, dichloromethane, hexane)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: To a series of vials, add a known volume of the selected solvent (e.g., 5 mL). To each vial, add an excess amount of this compound, ensuring that a visible amount of undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the formation of a saturated solution.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC with a suitable detector) to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/100 mL.
Visualization of Solubility Assessment Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: A workflow diagram for the experimental determination of solubility.
References
A Technical Guide to Phthalic Acid Anhydride-d4: Commercial Availability, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phthalic Acid Anhydride-d4, a deuterated analogue of Phthalic Anhydride (B1165640). This isotopically labeled compound is a valuable tool in analytical chemistry, particularly in mass spectrometry-based applications, offering enhanced accuracy and precision in quantitative studies. This document details its commercial availability, key properties, and provides structured experimental workflows for its primary applications.
Commercial Availability and Suppliers
This compound is commercially available from a range of specialized chemical suppliers. The product is typically offered in various quantities with specified isotopic and chemical purity levels. Researchers can procure this compound from the following reputable vendors:
-
Sigma-Aldrich (Merck): A major supplier of research chemicals, offering Phthalic Anhydride-d4 with a specified isotopic purity.
-
Mithridion (distributed by Gentaur): Provides the compound in smaller quantities, suitable for laboratory research.[1]
-
US Biological Life Sciences: Offers a variety of pack sizes for this deuterated anhydride.
-
LGC Standards: Supplies this compound as a certified reference material, ensuring high accuracy for analytical applications.[2]
-
MedchemExpress: A supplier of stable isotope-labeled compounds for research purposes.[3]
-
Eurisotop (a subsidiary of Cambridge Isotope Laboratories): Specializes in stable isotope-labeled compounds and offers Phthalic Anhydride-d4 with high chemical purity.[4]
-
CDN Isotopes: Provides this compound with a high isotopic enrichment.
Quantitative Data of Commercially Available this compound
The following table summarizes the key quantitative data for this compound available from various suppliers. This information is crucial for selecting the appropriate grade and quantity for specific research needs.
| Supplier | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities | CAS Number | Unlabeled CAS Number |
| Sigma-Aldrich | 98 | Not specified | Not specified | 75935-32-9 | 85-44-9 |
| Mithridion (Gentaur) | Not specified | Not specified | 100mg | Not specified | Not specified |
| US Biological Life Sciences | Not specified | Highly Purified | 100mg, 250mg, 500mg, 1g, 2g | 75935-32-9 | Not specified |
| LGC Standards | Not specified | Not specified | Not specified | 75935-32-9 | 85-44-9 |
| Eurisotop (CIL) | Not specified | 98% | 0.5g | 75935-32-9 | 85-44-9 |
| CDN Isotopes | 99 | Not specified | 0.5g, 1g | 75935-32-9 | 85-44-9 |
Physical and Chemical Properties (from Sigma-Aldrich) [5]
| Property | Value |
| Molecular Formula | C₈D₄O₃ |
| Molecular Weight | 152.14 g/mol |
| Melting Point | 131-134 °C (lit.) |
| Boiling Point | 284 °C (lit.) |
| Form | Solid |
Experimental Protocols and Applications
The primary applications of this compound in research and drug development are as an internal standard for quantitative mass spectrometry and as a derivatizing agent for the analysis of specific functional groups.
This compound as an Internal Standard in Quantitative Mass Spectrometry
Deuterium-labeled compounds are ideal internal standards for mass spectrometry-based quantification, as they exhibit similar chemical and physical properties to their unlabeled counterparts but have a distinct mass-to-charge ratio (m/z). This allows for accurate correction of variations in sample preparation, injection volume, and instrument response.
Experimental Workflow: Quantification of Phthalates in Biological Samples using GC-MS
This workflow outlines the general steps for using this compound as an internal standard for the quantification of phthalate (B1215562) esters in a biological matrix (e.g., urine, plasma).
Experimental workflow for using this compound as an internal standard.
Detailed Methodology:
-
Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a precise volume of the this compound internal standard stock solution. The amount of internal standard should be chosen to be in the mid-range of the expected analyte concentration.
-
If analyzing for phthalate metabolites, perform an enzymatic (e.g., with β-glucuronidase/sulfatase) or acid hydrolysis to deconjugate the metabolites.
-
Extract the analytes and the internal standard from the matrix using an appropriate technique such as liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or solid-phase extraction (SPE) with a suitable cartridge.
-
Evaporate the solvent and reconstitute the residue in a small volume of solvent.
-
For GC-MS analysis, derivatize the analytes and the internal standard to increase their volatility and improve chromatographic peak shape. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a capillary column suitable for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set the appropriate temperature program for the GC oven to achieve good separation of the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor specific ions for the native phthalates and the deuterated internal standard.
-
-
Quantification:
-
Integrate the peak areas of the target analytes and the this compound internal standard.
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of the unlabeled phthalates and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the phthalates in the unknown samples by interpolating their analyte/internal standard peak area ratios on the calibration curve.
-
This compound as a Derivatizing Agent
Phthalic anhydride can react with nucleophilic functional groups such as alcohols and amines to form phthalate esters and phthalamic acids, respectively. By using this compound as a derivatizing agent, a deuterium (B1214612) label is introduced into the analyte molecule. This can be advantageous for several reasons:
-
Isotope Dilution Mass Spectrometry: The derivatized analyte can be quantified with high precision using an unlabeled internal standard.
-
Improved Chromatographic and Mass Spectrometric Properties: Derivatization can improve the volatility and ionization efficiency of the analyte.
-
Metabolic Fate Studies: The deuterium label can be used to trace the metabolic fate of the derivatized molecule.
Experimental Workflow: Derivatization of Alcohols for LC-MS/MS Analysis
This workflow illustrates the general procedure for derivatizing a sample containing alcohols with this compound for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for derivatizing alcohols with this compound.
Detailed Methodology:
-
Derivatization Reaction:
-
In a reaction vial, combine the sample containing the alcohol(s) of interest with an excess of this compound.
-
Add a suitable solvent (e.g., pyridine, which can also act as a catalyst) to dissolve the reactants.
-
Heat the reaction mixture (e.g., at 60-80 °C) for a sufficient time to ensure complete derivatization. The reaction progress can be monitored by a suitable technique like thin-layer chromatography (TLC) or a pilot GC-MS analysis.
-
After the reaction is complete, cool the mixture and quench any remaining this compound by adding a small amount of water or methanol.
-
Extract the derivatized product into an organic solvent (e.g., ethyl acetate) and wash the organic phase to remove any unreacted reagents and byproducts.
-
Dry the organic phase over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a reversed-phase column (e.g., C18) for the separation of the derivatized alcohols.
-
Develop a suitable gradient elution program using solvents like water and acetonitrile, often with an additive like formic acid to improve ionization.
-
Optimize the mass spectrometer parameters for the detection of the derivatized analytes. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) transitions.
-
-
Quantification:
-
Integrate the peak areas of the MRM transitions for the derivatized analytes.
-
Prepare a calibration curve by derivatizing a series of standards containing known concentrations of the target alcohols.
-
Plot the peak area of the derivatized analyte against the original alcohol concentration.
-
Determine the concentration of the alcohols in the unknown samples by interpolating their peak areas on the calibration curve.
-
Conclusion
This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its primary utility lies in its application as an internal standard for accurate and precise quantification of phthalates and other analytes by isotope dilution mass spectrometry. Furthermore, its potential as a derivatizing agent to introduce a deuterium label into molecules containing hydroxyl or amino groups opens up possibilities for advanced analytical strategies and metabolic studies. The detailed workflows and information on commercial availability provided in this guide are intended to facilitate the effective implementation of this compound in various research and development settings.
References
- 1. benchchem.com [benchchem.com]
- 2. osha.gov [osha.gov]
- 3. [Determination of phthalic anhydride in ambient air by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
Phthalic Acid Anhydride-d4: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling and use of Phthalic Acid Anhydride-d4 (CAS Number: 75935-32-9). The following sections detail the material's properties, associated hazards, and the necessary precautions for its use in a laboratory or manufacturing setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel.
Physicochemical and Hazard Profile
This compound is the deuterated form of Phthalic Anhydride (B1165640). While its chemical reactivity is largely identical to the non-deuterated compound, it is important to handle it with the same level of care. It is a white, lustrous solid, often in the form of needles or flakes, with a characteristic acrid odor.[1][2] Upon contact with water, it hydrolyzes to form phthalic acid.[1]
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of this compound and its non-deuterated counterpart.
| Property | Value |
| Molecular Formula | C₈D₄O₃[3] |
| Molecular Weight | 152.14 g/mol [3] |
| Appearance | White solid (flake) or a clear, colorless, mobile liquid (molten) |
| Odor | Characteristic, acrid odor |
| Melting Point | 131-134 °C (lit.) |
| Boiling Point | 284 °C (lit.) |
| Flash Point | 152 °C (305.6 °F) |
| Autoignition Temperature | 580 °C |
| Solubility in Water | 6,000 mg/L at 25 °C (reacts) |
| Vapor Pressure | 0.01 mbar @ 20 °C |
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Finely dispersed particles can form explosive mixtures in the air.
Experimental Protocols and Handling Procedures
Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form or when heating the substance. Local exhaust ventilation should be used to control airborne dust.
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use spark-proof tools and explosion-proof electrical equipment.
-
Static Discharge: Take precautionary measures against static discharges. Grounding and bonding of containers and receiving equipment is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented. The following are minimum requirements:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene). |
| Body Protection | Lab coat, coveralls, or other protective clothing to prevent skin contact. |
| Respiratory Protection | For operations generating dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, R95, or P95) is required. |
Safe Handling and Storage
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from moisture, heat, and incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.
Toxicity and Exposure Limits
Exposure to this compound can lead to various adverse health effects.
Summary of Toxicological Data
| Endpoint | Species | Route | Value |
| LD50 | Rat (male) | Oral | 1,530 mg/kg bw |
| LC50 | Rat (male/female) | Inhalation | > 3,160 mg/m³ air |
| LD50 | Rabbit | Dermal | > 3,160 mg/kg bw |
-
Acute Effects: Irritation to the eyes, skin, and respiratory tract. Burns may occur on wet skin due to the formation of phthalic acid.
-
Chronic Effects: Prolonged or repeated exposure can lead to conjunctivitis, rhinitis, bronchitis, and skin sensitization.
Occupational Exposure Limits
| Organization | Limit |
| OSHA (PEL) | 12 mg/m³ (2 ppm) TWA |
| NIOSH (REL) | 6 mg/m³ (1 ppm) TWA |
| ACGIH (TLV) | 6.1 mg/m³ (1 ppm) TWA |
| NIOSH (IDLH) | 60 mg/m³ |
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink. Seek immediate medical attention. |
Accidental Release Measures
-
Spill Cleanup: Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it in a suitable container for disposal. Moisten the material lightly with water to prevent dusting if necessary.
-
Fire Fighting: Use water spray, foam, dry chemical, or carbon dioxide to extinguish a fire. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended to provide comprehensive safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed information.
References
Phthalic Acid Anhydride-d4 molecular weight and formula
This guide provides core technical data for Phthalic Acid Anhydride-d4, a deuterated analog of Phthalic Anhydride. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various analytical applications, such as internal standards in quantitative analysis by NMR, GC-MS, or LC-MS.
Core Compound Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₈D₄O₃ | [1] |
| Molecular Weight | 152.14 g/mol | [1][2][3] |
| CAS Number | 75935-32-9 | [1][2] |
| Synonyms | 1,3-Isobenzofurandione-4,5,6,7-d4, Phthalic-d4 anhydride | [2][3] |
| Unlabelled CAS Number | 85-44-9 | [2][4] |
Experimental Protocols
The utilization of this compound as an internal standard is a common application. A general methodology for its use in quantitative mass spectrometry is outlined below.
Objective: To quantify a non-labeled analyte in a sample matrix using this compound as an internal standard.
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the non-labeled analyte of interest at a known concentration.
-
Prepare a separate stock solution of this compound at a known concentration.
-
-
Calibration Curve Generation:
-
Create a series of calibration standards by spiking a constant known amount of the this compound internal standard solution into varying known concentrations of the analyte stock solution.
-
Analyze each calibration standard by the chosen mass spectrometry method (e.g., LC-MS, GC-MS).
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
-
Sample Analysis:
-
To each unknown sample, add the same constant known amount of the this compound internal standard solution as used for the calibration standards.
-
Analyze the spiked unknown samples using the same mass spectrometry method.
-
-
Quantification:
-
Determine the peak area ratio of the analyte to the internal standard in the unknown samples.
-
Calculate the concentration of the analyte in the unknown samples by interpolating from the generated calibration curve.
-
Logical Relationships
The relationship between the compound's name, its chemical formula, and its molecular weight is fundamental to its identity and use in experimental settings.
Caption: Relationship between compound name, formula, and molecular weight.
References
Methodological & Application
Application Note: Phthalic Acid Anhydride-d4 as an Internal Standard in the GC-MS Analysis of Phthalates and Other Semi-Volatile Organic Compounds
Introduction
Phthalic acid esters (PAEs), commonly known as phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Due to their widespread use and potential adverse health effects, the accurate quantification of phthalates in environmental and biological matrices is of significant importance. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of phthalates and other semi-volatile organic compounds. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in quantitative GC-MS analysis by correcting for analyte losses during sample preparation and variations in instrument response. Phthalic Acid Anhydride-d4, a deuterated analog of phthalic anhydride, serves as an excellent internal standard for the analysis of phthalic acid, its esters, and other related compounds due to its similar chemical and physical properties to the target analytes.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a highly accurate quantification technique. A known amount of an isotopically labeled version of the analyte, in this case, this compound, is added to the sample at the beginning of the analytical procedure. This "internal standard" undergoes the same extraction, derivatization (if necessary), and analysis conditions as the native analyte. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.
Experimental Workflow
The general workflow for the quantification of target analytes using this compound as an internal standard is depicted below.
Caption: Experimental workflow for quantitative GC-MS analysis using an internal standard.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific matrices and target analytes.
1. Preparation of Standard Solutions
-
Stock Solution of this compound (Internal Standard): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetone, ethyl acetate) to obtain a stock solution of 1 mg/mL. Store at 4°C in a tightly sealed vial.
-
Working Internal Standard Solution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the appropriate solvent.
-
Calibration Standards: Prepare a series of calibration standards containing the target analytes at different concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Spike each calibration standard with the working internal standard solution to a final concentration of 1 µg/mL.
2. Sample Preparation (Example: Water Sample)
-
To a 100 mL water sample in a separatory funnel, add a known amount of the this compound working solution (e.g., 100 µL of 10 µg/mL solution).
-
Acidify the sample to pH < 2 with concentrated sulfuric acid.
-
Perform a liquid-liquid extraction (LLE) by adding 30 mL of dichloromethane (B109758) and shaking vigorously for 2 minutes. Allow the layers to separate.
-
Collect the organic layer. Repeat the extraction two more times with fresh portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a GC vial for analysis.
3. GC-MS Analysis
The following are typical GC-MS parameters for the analysis of phthalates. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The characteristic ions for Phthalic Anhydride-d4 and a representative analyte, Di-n-butyl phthalate (B1215562) (DBP), are provided below.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 152 | 108 | 80 |
| Di-n-butyl phthalate (DBP) | 149 | 223 | 278 |
Note: The mass spectrum of Phthalic Anhydride-d4 is predicted based on the M+4 mass shift from the unlabeled compound.
Data Presentation
The following tables summarize representative quantitative data for a hypothetical analysis of Di-n-butyl phthalate (DBP) using this compound as an internal standard.
Table 1: Calibration Curve for Di-n-butyl phthalate (DBP)
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,510,876 | 0.010 |
| 0.5 | 76,170 | 1,525,432 | 0.050 |
| 1 | 153,890 | 1,530,112 | 0.101 |
| 5 | 775,432 | 1,545,987 | 0.502 |
| 10 | 1,560,987 | 1,550,345 | 1.007 |
| 50 | 7,854,321 | 1,565,876 | 5.016 |
| 100 | 15,789,012 | 1,570,123 | 10.056 |
| Linearity (r²) | \multicolumn{3}{c | }{> 0.998 } |
Table 2: Method Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (at 10 ng/mL) | 95% - 105% |
| Precision (RSD at 10 ng/mL) | < 5% |
Logical Relationship Diagram
The following diagram illustrates the logical relationship in the internal standard calibration method.
Caption: Logic of internal standard quantification.
This compound is a suitable internal standard for the quantitative analysis of phthalates and related semi-volatile organic compounds by GC-MS. Its use, in conjunction with the principles of isotope dilution, allows for accurate and precise measurements by compensating for variations in sample preparation and instrument response. The provided protocols and data serve as a guideline for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the determination of these important analytes.
Application Notes and Protocols for Derivatization of Analytes using Phthalic Acid Anhydride-d4 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of small molecules containing primary and secondary amine functional groups by mass spectrometry can be challenging due to their poor ionization efficiency and chromatographic retention. Chemical derivatization is a powerful strategy to overcome these limitations. Phthalic Acid Anhydride-d4 is a deuterated derivatizing agent that reacts with primary and secondary amines to form stable phthalamic acid derivatives. This stable isotope-labeled reagent introduces a deuterium (B1214612) label, which allows for the use of isotope dilution mass spectrometry for accurate and precise quantification. The derivatization reaction improves the chromatographic behavior of the analytes on reverse-phase columns and enhances their response in the mass spectrometer.
This document provides detailed application notes and protocols for the derivatization of analytes containing primary and secondary amine groups using this compound for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Derivatization
This compound reacts with primary and secondary amines in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the opening of the anhydride ring and the formation of a stable deuterated phthalamic acid derivative. This derivatization imparts several advantageous properties to the analyte for mass spectrometry analysis:
-
Increased Molecular Weight: The addition of the phthaloyl group increases the molecular weight of the analyte, moving it to a higher mass region of the spectrum where background noise is often lower.
-
Improved Chromatographic Retention: The derivatization increases the hydrophobicity of polar amines, leading to better retention and separation on reverse-phase liquid chromatography (RPLC) columns.
-
Enhanced Ionization Efficiency: The introduced carboxyl group can be readily ionized, typically by deprotonation in negative ion mode electrospray ionization (ESI), leading to a significant enhancement in signal intensity.
-
Quantitative Accuracy: The use of a deuterated reagent allows for the generation of a stable isotope-labeled internal standard for each analyte, enabling highly accurate and precise quantification through isotope dilution mass spectrometry.
Experimental Protocols
Materials and Reagents
-
This compound (MW: 152.14 g/mol )
-
Analyte of interest (e.g., biogenic amines, amino acids, pharmaceutical compounds with amine moieties)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Pyridine (B92270) or Triethylamine (TEA) as a base catalyst
-
Formic acid (FA) or Acetic acid (AA) for quenching the reaction
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator (optional)
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of the analyte of interest in a suitable solvent (e.g., water, methanol, or ACN) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to the desired concentrations for the calibration curve.
-
Sample Preparation:
-
Liquid Samples (e.g., plasma, urine): Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Transfer the supernatant to a clean tube.
-
Solid Samples (e.g., tissue): Homogenize the tissue in a suitable buffer and then proceed with protein precipitation as described for liquid samples.
-
The supernatant can be dried down under a gentle stream of nitrogen or using a vacuum concentrator and then reconstituted in the derivatization buffer.
-
Derivatization Protocol
-
Reconstitution: Reconstitute the dried sample extract or an aliquot of the standard solution in 50 µL of a suitable solvent (e.g., 50% acetonitrile in water).
-
pH Adjustment: Adjust the pH of the sample to approximately 8-9 by adding a small volume of pyridine or triethylamine. This is a critical step to ensure the amine is deprotonated and available for nucleophilic attack.
-
Addition of Derivatizing Reagent: Add 10 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 10 mg/mL). The optimal concentration of the derivatizing agent may need to be empirically determined based on the analyte concentration.
-
Incubation: Vortex the mixture and incubate at room temperature (approximately 25°C) for 30-60 minutes. For less reactive amines or to ensure a complete reaction, the incubation can be performed at a slightly elevated temperature (e.g., 50-60°C).
-
Reaction Quenching: Stop the reaction by adding 5 µL of 5% formic acid or acetic acid. This will hydrolyze the excess this compound.
-
Final Preparation for LC-MS Analysis: Dilute the sample with the initial mobile phase to the desired final volume and transfer it to an autosampler vial for LC-MS analysis.
Data Presentation
The following tables summarize the expected quantitative performance of the this compound derivatization method for a representative panel of biogenic amines. Note: This data is illustrative and may vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Linearity and Sensitivity of Derivatized Biogenic Amines
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Histamine-d4 | 0.5 - 500 | >0.998 | 0.1 | 0.5 |
| Tyramine-d4 | 0.5 - 500 | >0.997 | 0.1 | 0.5 |
| Putrescine-d4 | 1 - 1000 | >0.995 | 0.2 | 1 |
| Cadaverine-d4 | 1 - 1000 | >0.996 | 0.2 | 1 |
| Spermidine-d4 | 2 - 2000 | >0.994 | 0.5 | 2 |
| Spermine-d4 | 2 - 2000 | >0.993 | 0.5 | 2 |
Table 2: Accuracy and Precision of the Method
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| Histamine-d4 | 10 | 98.5 | 3.2 | 5.1 |
| 100 | 101.2 | 2.8 | 4.5 | |
| Tyramine-d4 | 10 | 97.9 | 3.5 | 5.5 |
| 100 | 100.5 | 3.1 | 4.8 | |
| Putrescine-d4 | 20 | 95.4 | 4.1 | 6.2 |
| 200 | 98.1 | 3.7 | 5.9 | |
| Cadaverine-d4 | 20 | 96.2 | 4.0 | 6.0 |
| 200 | 99.0 | 3.5 | 5.7 |
Mandatory Visualizations
Caption: Derivatization Reaction of a Primary Amine.
Caption: Experimental Workflow for Derivatization.
Application Note: Phthalic Acid Anhydride-d4 for Enhanced Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a cornerstone of mass spectrometry-based quantitative proteomics, enabling the precise relative and absolute quantification of proteins in complex biological samples. Chemical labeling with isotopic reagents provides a versatile and cost-effective approach compared to metabolic labeling methods. Phthalic Acid Anhydride-d4 is a deuterated chemical labeling reagent that introduces a stable, heavy isotope tag onto the N-termini of peptides and the ε-amino groups of lysine (B10760008) residues. This results in a defined mass shift that is readily detectable by mass spectrometry, allowing for the differentiation and quantification of peptides from different samples. This application note provides a detailed protocol for the labeling of peptides with this compound and its application in quantitative proteomics workflows.
The underlying principle of this method is the chemical reaction between phthalic anhydride (B1165640) and the primary amine groups of peptides.[1][2][3] The "light" sample is treated with standard phthalic anhydride, while the "heavy" sample is treated with this compound. Following labeling, the samples are combined and analyzed by LC-MS/MS. The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic pairs.
Experimental Protocols
I. Protein Extraction and Digestion
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
To a volume of lysate containing 100 µg of protein, add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM.
-
Incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM.
-
Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH 8) to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
II. Peptide Labeling with Phthalic Anhydride-d4
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Phthalic Anhydride (light) and this compound (heavy) in anhydrous dimethylformamide (DMF).
-
-
Labeling Reaction:
-
Reconstitute the dried peptide samples (e.g., 100 µg) in 100 µL of 100 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 8.5.
-
To the "heavy" sample, add the this compound stock solution to a final concentration of 10 mM.
-
To the "light" sample, add the Phthalic Anhydride stock solution to a final concentration of 10 mM.
-
Incubate the reactions for 1 hour at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add 10 µL of 500 mM hydroxylamine (B1172632) to each sample to quench the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Pooling and Desalting:
-
Combine the "light" and "heavy" labeled samples at a 1:1 ratio.
-
Desalt the pooled sample using a C18 SPE cartridge.
-
Dry the final labeled peptide mixture in a vacuum centrifuge.
-
III. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Reconstitute the labeled peptide mixture in a suitable solvent (e.g., 0.1% formic acid in water).
-
Perform liquid chromatography using a reversed-phase column (e.g., C18) with a gradient of increasing acetonitrile (B52724) concentration to separate the peptides.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[4]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
IV. Data Analysis
-
Database Searching:
-
Use a suitable search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.
-
Configure the search parameters to include the mass modifications for the light (+148.01 Da) and heavy (+152.03 Da) phthaloyl groups on peptide N-termini and lysine side chains.
-
-
Quantification:
-
Quantify the relative abundance of peptides by calculating the ratio of the intensities of the heavy and light isotopic pairs.
-
Protein-level quantification is achieved by summarizing the ratios of their constituent peptides.
-
Data Presentation
Table 1: Representative Quantitative Data for this compound Labeled Peptides
| Protein ID | Peptide Sequence | Light Intensity (Arbitrary Units) | Heavy Intensity (Arbitrary Units) | Ratio (Heavy/Light) |
| P02768 | LVVNEVTEFAK | 1.2E+08 | 2.5E+08 | 2.08 |
| P62258 | AGFAGDDAPR | 9.8E+07 | 9.6E+07 | 0.98 |
| P08670 | VGINYWLAAVY | 5.4E+07 | 1.6E+08 | 2.96 |
| Q06830 | YLYEIAR | 1.5E+08 | 7.6E+07 | 0.51 |
| P12081 | IPIVGTPVR | 2.1E+07 | 2.0E+07 | 0.95 |
Visualizations
Caption: Experimental workflow for quantitative proteomics using this compound.
Caption: Reaction of this compound with a primary amine on a peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. [Reversible acylation of protein amino groups with phthalic anhydride. Application to muscle parvalbumins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Deuterium isobaric amine-reactive tags for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phthalic Acid Anhydride-d4 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate identification and quantification of metabolites are paramount for understanding complex biological systems and for the development of new therapeutics. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful technique to enhance the reliability of metabolomic analyses. Phthalic Acid Anhydride-d4, a deuterated analog of phthalic anhydride (B1165640), serves as a valuable chemical derivatization reagent for targeted and untargeted metabolomics studies. This reagent reacts with primary and secondary amines, as well as hydroxyl groups present in a wide range of metabolites, including amino acids, biogenic amines, and phenolic compounds. The incorporation of a stable isotope label through derivatization facilitates accurate relative quantification by correcting for matrix effects and variations in instrument response. Furthermore, the introduction of the phthaloyl group improves the chromatographic separation and ionization efficiency of polar metabolites in reverse-phase liquid chromatography-mass spectrometry (LC-MS).
These application notes provide detailed protocols for the use of this compound in metabolomics research, covering sample preparation, derivatization, LC-MS analysis, and data processing.
Principle of Derivatization
This compound reacts with nucleophilic functional groups, primarily amines and hydroxyls, through a nucleophilic acyl substitution reaction. The anhydride ring is opened, forming a stable deuterated phthalate (B1215562) ester or phthalamic acid derivative. This process effectively tags the metabolites with a deuterium (B1214612) label, creating a mass shift of +4 Da compared to their non-derivatized or light-derivatized counterparts. This mass difference is readily detected by mass spectrometry, allowing for the differentiation and relative quantification of labeled and unlabeled metabolites.
Applications in Metabolomics
-
Relative Quantification: By derivatizing a control sample with a light version of the reagent (Phthalic Anhydride) and a test sample with this compound, the samples can be mixed and analyzed together. The ratio of the peak areas of the light and heavy derivatized metabolites provides a precise relative quantification, minimizing errors from sample processing and analysis.
-
Improved Metabolite Coverage: Derivatization can enhance the detection of low-abundance metabolites by improving their chromatographic retention and ionization efficiency.
-
Enhanced Compound Identification: The known mass shift introduced by the derivatization aids in the identification of unknown metabolites by confirming the presence of amine or hydroxyl groups.
Quantitative Data Summary
While specific quantitative performance data for this compound as a derivatization agent in a broad metabolomics context is not extensively published, the following table summarizes typical performance characteristics that can be expected based on the use of similar derivatization strategies in LC-MS-based metabolomics. These values should be considered as illustrative and require validation for specific applications.
| Parameter | Amino Acids | Biogenic Amines | Phenolic Compounds | Notes |
| Derivatization Efficiency | > 95% | > 90% | > 85% | Reaction conditions need to be optimized for different compound classes. The presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can improve yields for less reactive hydroxyl groups. |
| Limit of Detection (LOD) | 0.1 - 10 nM | 0.5 - 20 nM | 1 - 50 nM | Dependent on the specific metabolite and the sensitivity of the mass spectrometer. |
| Limit of Quantification (LOQ) | 0.5 - 30 nM | 1 - 60 nM | 3 - 150 nM | Typically 3-5 times the LOD. |
| Linear Dynamic Range | 3 - 4 orders of magnitude | 2 - 4 orders of magnitude | 2 - 3 orders of magnitude | Varies by analyte and instrument. |
| Intra-day Precision (%RSD) | < 10% | < 15% | < 15% | Based on replicate analyses of derivatized standards. |
| Inter-day Precision (%RSD) | < 15% | < 20% | < 20% | Based on analyses of derivatized standards on different days. |
Experimental Protocols
Protocol 1: Derivatization of Amine- and Phenol-Containing Metabolites in Plasma/Serum
Materials:
-
This compound (PAA-d4)
-
Phthalic Anhydride (PAA, for light labeling)
-
Acetonitrile (ACN), LC-MS grade
-
Pyridine (B92270) or Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst for phenols)
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Metabolite extract from plasma/serum (e.g., obtained by protein precipitation with cold methanol (B129727) or acetonitrile)
-
Heating block or incubator
-
Centrifugal vacuum evaporator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 400 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely using a centrifugal vacuum evaporator.
-
-
Derivatization Reaction:
-
Reconstitute the dried metabolite extract in 50 µL of ACN.
-
Prepare the derivatization reagent solution: Dissolve PAA-d4 (or PAA for the light-labeled sample) in ACN to a final concentration of 10 mg/mL.
-
To the reconstituted extract, add 20 µL of the PAA-d4 solution and 5 µL of pyridine (or TEA). For derivatization of less reactive phenols, 1 mg/mL DMAP can be included in the reaction mixture.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes.
-
-
Sample Quenching and Preparation for LC-MS:
-
After incubation, cool the samples to room temperature.
-
Add 5 µL of ultrapure water to quench the reaction by hydrolyzing any remaining anhydride.
-
Vortex for 1 minute.
-
Dry the sample again under a stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried derivatized sample in 100 µL of the initial LC mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of Derivatized Metabolites
LC Conditions (example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (phthalate derivatives can often be detected in both modes, but negative mode is common for the resulting carboxylic acid group).
-
Scan Type: Full Scan (for untargeted analysis) or Multiple Reaction Monitoring (MRM) (for targeted analysis).
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Gas Temperature: 350°C
-
Gas Flow Rates: Optimized for the specific instrument.
Visualizations
Experimental Workflow for Relative Quantification
Caption: Workflow for relative quantification using stable isotope derivatization.
Derivatization Reaction Signaling Pathway
Caption: Chemical derivatization of metabolites with this compound.
Application Note and Protocol: Quantitative Analysis of Primary Amines via Derivatization with Phthalic Acid Anhydride-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of primary amines is crucial in various stages of drug development and scientific research due to their prevalence in bioactive molecules and as key synthetic intermediates. This document provides a detailed protocol for the derivatization of primary amines using Phthalic Acid Anhydride-d4 for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Phthalic anhydride (B1165640) reacts with primary amines to form stable phthalimide (B116566) derivatives.[1][2][3] This derivatization improves the chromatographic properties of the amines, enhancing their volatility and reducing peak tailing, which is often an issue in the GC analysis of underivatized amines.[4] The use of this compound as the derivatizing agent allows for the in-situ generation of a deuterated internal standard. This stable isotope-labeled internal standard closely mimics the analyte's behavior during sample preparation and analysis, leading to improved accuracy and precision in quantitative measurements by mass spectrometry.[5]
Principle of the Method
The derivatization process involves a two-step reaction. First, the primary amine reacts with this compound to form a phthalamic acid intermediate. Upon heating, this intermediate undergoes cyclization through dehydration to yield the final N-substituted phthalimide-d4 derivative.
The resulting derivatized analyte and the internal standard (if a non-deuterated derivatizing agent is used with a deuterated analyte analog) can then be readily separated and quantified using GC-MS.
Experimental Protocols
Materials and Reagents
| Material | Specification | Supplier Example |
| This compound | 98% isotopic purity | LGC Standards, Cambridge Isotope Laboratories |
| Analyte of Interest | Primary amine | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Acetic Acid | Glacial | Sigma-Aldrich |
| Ethyl Acetate (B1210297) | HPLC grade | Fisher Scientific |
| Sodium Sulfate | Anhydrous, granular | Sigma-Aldrich |
| Nitrogen Gas | High purity | Local supplier |
Derivatization Protocol for Primary Amines
This protocol is a general guideline and may require optimization for specific amines.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the primary amine sample into a 2 mL reaction vial.
-
Dissolve the sample in 500 µL of anhydrous pyridine.
-
-
Derivatization Reaction:
-
Add a 1.5 to 2-fold molar excess of this compound to the sample solution.
-
Add 100 µL of glacial acetic acid to the vial. Acetic acid can act as a solvent and catalyst.
-
Securely cap the vial and heat the mixture at 100-120°C for 1-2 hours. The optimal temperature and time should be determined experimentally.
-
-
Sample Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Re-dissolve the residue in 1 mL of ethyl acetate.
-
Wash the ethyl acetate solution with 1 mL of 5% sodium bicarbonate solution to remove any unreacted phthalic acid-d4 and acetic acid.
-
Separate the organic layer and wash it with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully transfer the dried solution to a new vial for GC-MS analysis.
-
GC-MS Analysis
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Note: The oven program and SIM ions should be optimized for the specific analyte-d4 derivative.
Data Presentation
Table 1: Example SIM Ions for Quantification
| Analyte Derivative | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Analyte-Phthalimide-d4 | [M]+• | [M-CO]+• | [Fragment ion] |
| Internal Standard (if used) | [M+x]+• | [M+x-CO]+• | [Fragment ion] |
Table 2: Hypothetical Quantitative Results
| Sample ID | Analyte Concentration (µg/mL) | %RSD (n=3) | Recovery (%) |
| Control | Below Limit of Quantification | N/A | N/A |
| Spiked Sample 1 | 9.8 | 2.1 | 98.0 |
| Spiked Sample 2 | 48.5 | 1.5 | 97.0 |
| Unknown Sample | 25.3 | 1.8 | N/A |
Diagrams
Derivatization Workflow
Caption: Workflow for the derivatization of primary amines with this compound.
Signaling Pathway of Derivatization Reaction
Caption: Reaction pathway for the formation of N-substituted phthalimide-d4.
Conclusion
The derivatization of primary amines with this compound is a robust method for their quantitative analysis by GC-MS. This approach enhances the chromatographic performance of the analytes and allows for the use of a highly effective stable isotope-labeled internal standard, thereby improving the accuracy and reliability of the results. The protocol provided herein serves as a comprehensive guide for researchers and scientists in the field of drug development and analytical chemistry.
References
Application Note and Protocol: Analysis of Phthalate Esters in Food Samples Using Isotope Dilution Mass Spectrometry
Introduction
Phthalate (B1215562) esters (PAEs) are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various polymer products.[1][2] Due to their widespread use in food packaging, processing equipment, and other consumer products, there is a significant risk of their migration into food.[3][4] Human exposure to certain phthalates has raised health concerns, as some have been classified as endocrine disruptors and potential carcinogens.[3] Consequently, the accurate and sensitive determination of phthalate levels in food is crucial for ensuring food safety and assessing human exposure.
This application note details a robust and reliable method for the quantification of various phthalate esters in food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with an isotope dilution strategy. While direct use of Phthalic Acid Anhydride-d4 as an internal standard is not a common practice, this document outlines its potential application in the synthesis of deuterated phthalate ester internal standards and provides a detailed protocol using a representative deuterated phthalate ester for accurate quantification.
Principle
The analytical method is based on the principle of isotope dilution, where a known amount of a stable isotope-labeled analogue of the target analyte is added to the sample prior to extraction and analysis. This internal standard behaves similarly to the native analyte throughout the sample preparation and analysis process, allowing for accurate correction of matrix effects and variations in extraction recovery. The quantification is performed using GC-MS/MS, which provides high selectivity and sensitivity for the detection of target phthalates.
Application of this compound
This compound is a deuterated form of the precursor used in the synthesis of phthalate esters. While not typically used directly as an internal standard for the analysis of phthalate diesters in food, it serves as a valuable starting material for the synthesis of a wide range of deuterated phthalate ester internal standards. These custom-synthesized standards can then be used for the accurate quantification of their corresponding native phthalates. For the purpose of this protocol, a commercially available deuterated phthalate ester, Dibutyl Phthalate-d4 (DBP-d4), will be used as a representative internal standard.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of various contaminants in food matrices.
Materials and Reagents:
-
Food sample (e.g., baby food, edible oil, fruit puree)
-
Dibutyl Phthalate-d4 (DBP-d4) internal standard solution (in a suitable solvent like acetonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (glass, 15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize solid food samples to a uniform consistency. For liquid samples, use a representative aliquot.
-
Weighing and Spiking: Weigh 5 g of the homogenized sample into a 50 mL glass centrifuge tube. Spike the sample with a known amount of the DBP-d4 internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract: Carefully transfer the cleaned supernatant into a GC vial for analysis.
GC-MS/MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)
-
Autosampler
GC Conditions (Typical):
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 220 °C, hold for 2 min
-
Ramp 2: 10 °C/min to 300 °C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
MS/MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: Specific precursor and product ions for each target phthalate and the internal standard need to be optimized. An example for DBP and DBP-d4 is provided below.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| DBP | 149 | 223 | 205 |
| DBP-d4 | 153 | 227 | 209 |
Data Presentation
The following table summarizes typical performance data for the analysis of selected phthalates in food matrices using GC-MS/MS with isotope dilution.
| Phthalate Ester | Food Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| DMP | Edible Oils | 0.02 - 1.0 | 0.07 - 3.3 | 75 - 110 | |
| DEP | Baby Food | 0.03 - 0.5 | 0.1 - 1.5 | 70 - 120 | |
| DBP | Edible Oils | 0.05 - 2.0 | 0.15 - 6.0 | 70 - 115 | |
| BBP | Baby Food | 0.04 - 0.8 | 0.12 - 2.4 | 70 - 120 | |
| DEHP | Edible Oils | 0.1 - 8.0 | 0.3 - 26.7 | 70 - 115 | |
| DNOP | Baby Food | 0.05 - 1.0 | 0.15 - 3.0 | 70 - 120 |
LOD: Limit of Detection, LOQ: Limit of Quantification. Values are indicative and may vary depending on the specific instrument and matrix.
Visualization
Experimental Workflow
Caption: Workflow for Phthalate Analysis in Food.
Conclusion
The described method provides a reliable and sensitive approach for the determination of phthalate esters in various food samples. The use of a deuterated internal standard, such as DBP-d4, is essential for accurate quantification by correcting for matrix interferences and procedural losses. While this compound is not directly employed as an internal standard in routine analysis, its role as a precursor for synthesizing a range of deuterated phthalate ester standards is critical for the continued development of robust analytical methods for these important food contaminants. This protocol can be readily implemented in food safety and quality control laboratories to monitor phthalate levels and ensure compliance with regulatory limits.
References
Application Note: Quantitative Analysis of Phthalic Anhydride in Industrial Samples using LC-MS/MS with Phthalic Acid Anhydride-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Phthalic Anhydride (B1165640) in industrial hygiene and environmental samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Phthalic Acid Anhydride-d4, is employed. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a reliable workflow for researchers, scientists, and drug development professionals.
Introduction
Phthalic anhydride is a crucial chemical intermediate in the production of plasticizers, resins, and dyes.[1][2][3][4] Its widespread use necessitates monitoring its presence in industrial settings and the environment to ensure safety and regulatory compliance.[5] LC-MS/MS offers high selectivity and sensitivity for the analysis of organic compounds, making it an ideal technique for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects. This method provides a streamlined approach for the reliable determination of phthalic anhydride.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below, from sample collection to final data analysis.
Caption: A schematic of the complete analytical workflow.
Experimental Protocols
Materials and Reagents
-
Phthalic Anhydride (≥99% purity)
-
This compound (D, 98 atom %)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water with 0.1% Formic Acid (LC-MS grade)
-
Ammonium Acetate (≥99% purity)
Standard Preparation
A stock solution of phthalic anhydride (1 mg/mL) was prepared in acetonitrile. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL. Each calibration standard was spiked with a constant concentration of this compound (100 ng/mL).
Sample Preparation
For wipe samples, the wipe was extracted with 5 mL of acetonitrile by vortexing for 10 minutes. For air samples collected on a sorbent tube, the sorbent was desorbed with 2 mL of acetonitrile. An aliquot of the extract was then spiked with the internal standard solution. The final solution was filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system. To minimize contamination, only glassware was used for sample preparation.
LC-MS/MS Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 100 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 45% B to 90% B in 6.5 min, hold to 7 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 250 °C |
| Heat Block Temperature | 450 °C |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 15 L/min |
MRM Transitions
Multiple Reaction Monitoring (MRM) was used for quantification.
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Phthalic Anhydride | 149.0 | 105.0 | 15 |
| 149.0 | 77.0 | 25 | |
| This compound | 153.0 | 107.0 | 15 |
| 153.0 | 79.0 | 25 |
Data Analysis and Results
The quantification of phthalic anhydride was performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Linearity
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (R²) greater than 0.99 for all analytes.
Table 4: Linearity and Sensitivity
| Compound | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Phthalic Anhydride | 1 - 1000 | >0.999 | 0.3 | 1.0 |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing spiked samples at three different concentration levels.
Table 5: Accuracy and Precision Data
| Spiked Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 10 | 9.8 | 98.0 | 4.5 |
| 100 | 102.1 | 102.1 | 3.2 |
| 500 | 495.5 | 99.1 | 2.8 |
The precision and accuracy were well within the acceptable 15% range.
Logical Relationship Diagram
The use of an internal standard is based on a ratiometric measurement to ensure data quality.
Caption: The logical flow of quantification using an internal standard.
Conclusion
This application note presents a highly sensitive, accurate, and robust LC-MS/MS method for the quantification of phthalic anhydride. The use of this compound as an internal standard ensures reliable results by correcting for matrix effects and variations in sample processing. This method is suitable for high-throughput analysis in industrial hygiene and environmental monitoring laboratories.
References
- 1. it.gst-chem.com [it.gst-chem.com]
- 2. What Are the Phthalic Anhydride Applications? - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 3. Main Applications, Properties and Storage Characteristics of Phthalic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 4. chemiis.com [chemiis.com]
- 5. LCMS is a valuable tool for analyzing phthalic anhydride and other complex mixtures of compounds - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
Quantitative Analysis of Small Molecules with Primary and Secondary Amine Moieties using Phthalic Acid Anhydride-d4 Derivatization and LC-MS/MS
Application Note
Introduction
The accurate quantification of small molecules, such as biogenic amines, amino acids, and pharmaceuticals containing primary and secondary amine functional groups, is crucial in various fields, including clinical diagnostics, pharmaceutical development, and metabolomics. Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity. However, the analysis of highly polar and low molecular weight amine-containing compounds can be challenging due to poor retention on reversed-phase liquid chromatography (RPLC) columns and inefficient ionization.
Chemical derivatization is a widely employed strategy to overcome these challenges. By introducing a non-polar, ionizable moiety to the target analyte, derivatization can significantly improve chromatographic separation and enhance mass spectrometric detection. Phthalic Acid Anhydride-d4 is a deuterated stable isotope labeling reagent that reacts with primary and secondary amines to form the corresponding phthalic acid monoamides. This derivatization serves a dual purpose: it enhances the hydrophobicity of the analytes for better RPLC retention and introduces a deuterated tag that can be used as an internal standard for accurate quantification. The use of a stable isotope-labeled internal standard is considered the most reliable method for correcting for matrix effects and variations in sample preparation and instrument response.[1]
This application note provides a detailed protocol for the quantitative analysis of small molecules containing primary and secondary amine groups using this compound derivatization followed by LC-MS/MS analysis.
Principle of the Method
The method is based on the chemical derivatization of primary and secondary amines with this compound in an aprotic solvent. The reaction results in the formation of a stable deuterated phthalic acid monoamide derivative. The non-deuterated analogue, Phthalic Acid Anhydride (B1165640), is used to derivatize the calibration standards and quality control samples. The samples, now containing the deuterated derivatives of the analytes, are spiked with the non-deuterated derivatives, which serve as internal standards. The separation of the derivatized analytes is achieved by RPLC, and detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is based on the ratio of the peak area of the deuterated analyte to that of the non-deuterated internal standard.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of small molecules using this compound is depicted in the following diagram.
Materials and Reagents
-
This compound (Isotopic purity ≥ 98 atom % D)
-
Phthalic Acid Anhydride (≥ 99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Pyridine (B92270) or Triethylamine (B128534) (analytical grade)
-
Target small molecule standards
-
Biological matrix (e.g., plasma, urine)
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of each small molecule standard and dissolve in an appropriate solvent (e.g., water, methanol) to a final volume of 10 mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the non-deuterated Phthalic Acid Anhydride-derivatized analyte of interest in acetonitrile.
-
Derivatization Reagent Solutions (10 mg/mL):
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Prepare a 10 mg/mL solution of Phthalic Acid Anhydride in anhydrous acetonitrile.
-
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solutions with the appropriate solvent to cover the desired calibration range.
Protocol 2: Sample Preparation and Derivatization
-
Sample Pre-treatment:
-
For plasma samples, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For urine samples, centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter. The supernatant can be directly used or diluted if necessary.
-
-
Derivatization Reaction:
-
To 50 µL of the pre-treated sample supernatant, calibration standard, or quality control sample, add 50 µL of the this compound derivatization reagent solution (for samples) or Phthalic Acid Anhydride derivatization reagent solution (for standards and QCs).
-
Add 10 µL of a catalyst solution (e.g., 10% pyridine or triethylamine in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the samples to room temperature.
-
To quench the reaction, add 10 µL of a quenching solution (e.g., a solution containing a primary amine like glycine).
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
For the samples derivatized with this compound, spike with an appropriate amount of the corresponding non-deuterated derivatized analyte as the internal standard.
-
Protocol 3: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive or negative, depending on the analyte derivative.
-
MRM Transitions: The specific precursor-to-product ion transitions for each deuterated analyte and its corresponding non-deuterated internal standard need to be optimized by infusing the individual derivatized standards into the mass spectrometer.
Data Presentation
The following tables present representative quantitative data for the analysis of a hypothetical primary amine-containing small molecule, "Analyte A," using the described method.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Analyte A | 1 - 1000 | > 0.995 | 1 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Analyte A | 3 (LQC) | 2.9 ± 0.2 | 96.7 | 6.9 |
| 50 (MQC) | 51.2 ± 3.1 | 102.4 | 6.1 | |
| 800 (HQC) | 789.5 ± 45.3 | 98.7 | 5.7 |
(Note: The data presented in these tables are for illustrative purposes and represent typical performance characteristics of a validated LC-MS/MS method using stable isotope-labeled internal standards.)
Signaling Pathways and Logical Relationships
The derivatization reaction of a primary amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a deuterated phthalic acid monoamide.
Conclusion
The use of this compound as a derivatization agent for the quantitative analysis of small molecules containing primary and secondary amines by LC-MS/MS offers a robust and reliable method. This approach effectively addresses common analytical challenges by improving chromatographic retention and enhancing mass spectrometric sensitivity. The incorporation of a stable isotope label provides an ideal internal standard, ensuring high accuracy and precision in quantification. The detailed protocol provided in this application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical strategy in their laboratories.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Derivatization with Phthalic Acid Anhydride-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete derivatization with Phthalic Acid Anhydride-d4.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing my analyte with this compound?
Derivatization with this compound is primarily performed to improve the analytical properties of compounds for chromatography, particularly Gas Chromatography (GC) and Liquid Chromatography (LC).[1][2] The key benefits include:
-
Increased Volatility: For GC analysis, polar functional groups like hydroxyls (-OH) and amines (-NH2) are converted to less polar esters and amides, respectively, making the analyte more volatile.[2]
-
Improved Thermal Stability: Derivatization can prevent the thermal decomposition of the analyte in the hot GC injection port.[2]
-
Enhanced Chromatographic Performance: It can lead to better peak shape, improved resolution, and reduced tailing.[2]
-
Increased Detector Response: For certain detectors, the derivative may provide a stronger signal than the underivatized analyte.
-
Isotopic Labeling: The use of a deuterated reagent (d4) allows for the use of mass spectrometry (MS) for quantification, where the labeled derivative can serve as an internal standard.[3]
Q2: Which functional groups will react with this compound?
This compound reacts with nucleophilic functional groups containing active hydrogens.[1][2] This primarily includes:
-
Primary and secondary amines (-NH2, -NHR)
-
Alcohols (-OH)
-
Thiols (-SH)
Q3: My reaction appears incomplete. What are the most common causes?
Incomplete derivatization is a common issue. The primary culprits are often related to reaction conditions and the presence of interfering substances. Key factors include:
-
Presence of Water: Phthalic anhydride (B1165640) readily hydrolyzes to phthalic acid in the presence of water.[1][4] This consumes the reagent and prevents it from reacting with your analyte.
-
Suboptimal Temperature: The reaction kinetics may be too slow at room temperature. Heating is often required to drive the reaction to completion.[1]
-
Incorrect Stoichiometry: An insufficient amount of the derivatizing reagent relative to the analyte will result in an incomplete reaction.
-
Improper Solvent/pH: The choice of solvent and the pH of the reaction mixture can significantly impact the reaction rate and yield.
-
Analyte Stability: The analyte itself may be degrading under the reaction conditions.
Q4: Can I use this compound for LC-MS analysis?
Yes, while often associated with GC, derivatization with this compound can also be beneficial for LC-MS analysis. It can improve chromatographic separation on reverse-phase columns and enhance ionization efficiency for mass spectrometry.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Symptoms:
-
The peak corresponding to the derivatized analyte is very small or absent in the chromatogram.
-
A large peak for the underivatized analyte is still present.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store this compound in a desiccator.[1] |
| Insufficient Reagent | Increase the molar excess of this compound to the analyte. A 10 to 100-fold excess is a common starting point. |
| Low Reaction Temperature | Increase the reaction temperature. Common temperatures range from 60°C to 100°C. Monitor analyte stability at higher temperatures.[1] |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30, 60, 90 minutes).[1] |
| Inappropriate Solvent | Use a dry, aprotic solvent such as acetonitrile, pyridine (B92270), or dimethylformamide (DMF). Pyridine can also act as a catalyst.[1] |
Issue 2: Presence of Multiple or Unexpected Peaks
Symptoms:
-
Multiple peaks are observed in the chromatogram that are not the starting material or the desired derivative.
-
Poor reproducibility between injections.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of Reagent | The presence of a peak corresponding to phthalic acid-d4 suggests moisture contamination. Follow strict anhydrous procedures.[4] |
| Side Reactions | The analyte may have multiple reactive sites, leading to di- or tri-derivatized products. Consider using a protecting group strategy for less reactive sites if mono-derivatization is desired. |
| Analyte Degradation | High temperatures or extreme pH can cause analyte degradation. Try lowering the reaction temperature or using a milder catalyst. |
| Formation of Phthalamic Acid | The intermediate phthalamic acid may be present.[5] Ensure the reaction goes to completion to form the stable ester or imide. |
Experimental Protocols
General Derivatization Protocol for Alcohols and Amines
This protocol provides a starting point for derivatization with this compound. Optimization will likely be required for your specific analyte.
Materials:
-
Analyte of interest
-
This compound
-
Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile or DMF)
-
Heating block or water bath
-
Dry nitrogen or argon gas
-
GC or LC vials with inserts
Procedure:
-
Sample Preparation: Accurately weigh or measure your analyte into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add a solution of this compound in anhydrous pyridine to the vial. A typical starting point is 200 µL of a 10 mg/mL solution.
-
Reaction Incubation: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct analysis by GC-MS or LC-MS. If necessary, the sample can be diluted with an appropriate solvent before injection.
Visualizations
Troubleshooting Workflow for Incomplete Derivatization
Caption: Troubleshooting workflow for incomplete derivatization.
Derivatization Reaction Pathway
Caption: Reaction of an analyte with this compound.
References
Technical Support Center: Optimizing Phthalic Acid Anhydride-d4 Labeling
Welcome to the technical support center for the optimization of Phthalic Acid Anhydride-d4 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during deuteration experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing Phthalic Anhydride-d4?
A1: The most common and efficient method for preparing Phthalic Anhydride-d4 involves a two-step synthesis. The first step is a Hydrogen-Deuterium (H/D) exchange reaction on phthalic acid to introduce the deuterium (B1214612) labels onto the aromatic ring, forming Phthalic Acid-d4. The second step is the thermal dehydration of the deuterated phthalic acid to yield Phthalic Anhydride-d4.
Q2: Which catalysts are effective for the H/D exchange of phthalic acid?
A2: Both acid catalysts and heterogeneous metal catalysts are effective for the H/D exchange on aromatic acids like phthalic acid. Strong deuterated acids such as deuterated sulfuric acid (D₂SO₄) in D₂O can facilitate the exchange. Alternatively, metal catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) in the presence of a deuterium source (e.g., D₂ gas or D₂O) are also highly effective and can offer better regioselectivity and milder reaction conditions.
Q3: How can I monitor the progress of the deuterium incorporation?
A3: The progress of deuterium incorporation can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). ¹H NMR is used to observe the disappearance of the aromatic proton signals. The percentage of deuterium incorporation can be quantified by comparing the integral of the remaining aromatic proton signals to an internal standard.[1][2] ²H NMR can be used to directly observe the deuterium signals, and high-resolution mass spectrometry can determine the mass shift corresponding to the number of deuterium atoms incorporated.[1][2]
Q4: What are the typical reaction conditions for the dehydration of Phthalic Acid-d4?
A4: Phthalic acid and its deuterated analogue can be readily dehydrated by heating.[3][4] The reaction is typically carried out at temperatures above 180°C.[4] The water formed during the reaction is removed to drive the equilibrium towards the formation of the anhydride (B1165640).
Q5: How can I purify the final Phthalic Anhydride-d4 product?
A5: The crude Phthalic Anhydride-d4 can be purified by sublimation or recrystallization.[5] Sublimation is a common method for purifying phthalic anhydride and can be effective in removing non-volatile impurities. Recrystallization from a suitable solvent can also be employed to obtain a high-purity product.
Troubleshooting Guides
Problem 1: Low Deuterium Incorporation in Phthalic Acid-d4
Symptoms:
-
¹H NMR shows significant residual signals for the aromatic protons.
-
Mass spectrometry indicates a lower than expected mass increase.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Acid Catalysis: Ensure the deuterated acid is of high purity and has not been contaminated with water. - Metal Catalysis: Use a fresh batch of catalyst. The catalyst may have been poisoned or deactivated. |
| Insufficient Deuterium Source | - Use a large excess of the deuterium source (e.g., D₂O, D₂ gas) to drive the equilibrium towards the deuterated product. |
| Suboptimal Reaction Temperature | - Increase the reaction temperature. H/D exchange on aromatic rings is often more efficient at elevated temperatures. |
| Insufficient Reaction Time | - Increase the reaction time and monitor the progress of deuterium incorporation at different time points. |
| Poor Solvent Choice | - Ensure the solvent facilitates the solubility of both the substrate and the catalyst. For metal-catalyzed reactions, the choice of solvent can influence catalytic activity. |
Problem 2: Incomplete Dehydration to Phthalic Anhydride-d4
Symptoms:
-
The final product shows the presence of Phthalic Acid-d4 in analytical tests (e.g., IR, NMR).
-
The melting point of the product is lower than that of pure Phthalic Anhydride.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Temperature | - Ensure the reaction temperature is maintained above 180°C to facilitate the dehydration process.[4] |
| Presence of Water | - Ensure that the water produced during the reaction is effectively removed, for example, by using a Dean-Stark apparatus or by performing the reaction under a stream of inert gas. |
| Short Reaction Time | - Increase the heating time to ensure the complete conversion of the diacid to the anhydride. |
Problem 3: Presence of Impurities in the Final Product
Symptoms:
-
Discoloration of the final Phthalic Anhydride-d4 product.
-
Presence of unexpected signals in NMR or peaks in chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions | - Decarboxylation: At very high temperatures, decarboxylation of phthalic acid can occur. Optimize the temperature to be high enough for dehydration but low enough to prevent significant decarboxylation. - Other Side Reactions: Depending on the catalyst and conditions used for deuteration, other side reactions may occur. Analyze the crude product to identify byproducts and adjust the reaction conditions accordingly. |
| Incomplete Purification | - If sublimation is used, ensure the temperature and pressure are optimized for efficient separation. - If recrystallization is used, screen different solvents to find one that provides good separation of the product from the impurities. |
Experimental Protocols
Protocol 1: Synthesis of Phthalic Acid-d4 via Acid-Catalyzed H/D Exchange
Materials:
-
Phthalic Acid
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
Deuterated Sulfuric Acid (D₂SO₄, 98 wt. % in D₂O)
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic acid (1.0 g, 6.0 mmol).
-
To the flask, add D₂O (20 mL) and deuterated sulfuric acid (1.0 mL).
-
Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots, removing the solvent, and analyzing by ¹H NMR to check for the disappearance of the aromatic proton signals.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
The deuterated phthalic acid will precipitate out of the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of cold D₂O and then with anhydrous diethyl ether.
-
Dry the Phthalic Acid-d4 product under vacuum.
Protocol 2: Dehydration of Phthalic Acid-d4 to Phthalic Anhydride-d4
Materials:
-
Phthalic Acid-d4
Procedure:
-
Place the dried Phthalic Acid-d4 (1.0 g) in a distillation apparatus.
-
Heat the apparatus in a sand bath or with a heating mantle to a temperature of 200-210°C.
-
The Phthalic Acid-d4 will melt and then begin to dehydrate, with water and some phthalic anhydride subliming.
-
The Phthalic Anhydride-d4 will collect as long, needle-like crystals in the condenser.
-
Continue heating until no more water is evolved and the sublimation of the anhydride is complete.
-
Carefully collect the sublimed Phthalic Anhydride-d4 from the condenser.
Quantitative Data
The following tables provide representative data for the synthesis of deuterated aromatic acids, which can be used as a reference for optimizing the synthesis of Phthalic Acid-d4.
Table 1: Optimization of H/D Exchange of a Representative Aromatic Acid (Benzoic Acid)
| Entry | Catalyst (mol%) | Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |
| 1 | D₂SO₄ (10) | D₂O | 100 | 24 | 85 |
| 2 | D₂SO₄ (10) | D₂O | 120 | 24 | 92 |
| 3 | Pd/C (5) | D₂ gas (1 atm) | 80 | 12 | 95 |
| 4 | Pd/C (5) | D₂ gas (1 atm) | 100 | 12 | >98 |
| 5 | Pt/C (5) | D₂O | 100 | 24 | 90 |
Table 2: Yields for the Dehydration of Phthalic Acid
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Phthalic Anhydride (%) |
| 1 | 180 | 2 | 85 |
| 2 | 200 | 1.5 | 92 |
| 3 | 210 | 1 | 95 |
Visualizations
Caption: Experimental workflow for the synthesis of Phthalic Anhydride-d4.
Caption: Proposed mechanism for acid-catalyzed H/D exchange on phthalic acid.
References
- 1. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of Phthalic Acid Anhydride-d4 during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of Phthalic Acid Anhydride-d4 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is preventing its hydrolysis important?
This compound is a deuterated form of phthalic anhydride (B1165640). It is often used as an internal standard or a tracer in analytical methods such as mass spectrometry. Hydrolysis of the anhydride to phthalic acid-d4 can lead to inaccurate quantification and misinterpretation of experimental results. Therefore, maintaining the integrity of the anhydride form during sample preparation is critical for data accuracy.
Q2: What are the main factors that cause the hydrolysis of this compound?
The primary cause of hydrolysis is exposure to water.[1] This reaction is accelerated by:
-
Elevated temperatures: The rate of hydrolysis increases with temperature.
-
Presence of acids or bases: Both acidic and basic conditions can catalyze the hydrolysis reaction.[2]
-
Inappropriate solvents: Protic solvents, such as water and alcohols, can react with the anhydride.
Q3: How should I store this compound to ensure its stability?
To maintain the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from fire and heat sources.[3] The packaging must be kept tightly sealed to prevent moisture ingress.[4][5] It is advisable to store it separately from oxidizing agents, reducing agents, acids, and alkalis.[3][6] For long-term storage, a desiccator or a dry box can provide an optimal environment.
Q4: What are the signs of this compound degradation?
The primary degradation product of this compound is Phthalic Acid-d4. While there may not be obvious visual signs of minor degradation, significant hydrolysis can lead to changes in the physical properties of the solid, such as clumping due to the presence of the more polar carboxylic acid. Analytical techniques like NMR or IR spectroscopy can be used to confirm the purity of the material.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results or poor recovery of this compound. | Hydrolysis of the analyte during sample preparation. | Review the sample preparation protocol. Ensure the use of anhydrous solvents and glassware. Prepare samples immediately before analysis. |
| Presence of a peak corresponding to Phthalic Acid-d4 in the analytical run. | Contamination of the starting material with water or use of non-anhydrous solvents. | Check the purity of the this compound before use. Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves). |
| Precipitation observed when dissolving this compound in a non-polar solvent. | The compound may have limited solubility in the chosen solvent, or some hydrolysis may have occurred, leading to the formation of the less soluble phthalic acid. | Consult the solubility data to select an appropriate solvent. Gentle heating may aid dissolution, but prolonged heating should be avoided to prevent hydrolysis. |
Experimental Protocols
General Precautions for Handling this compound
-
Work in a dry environment: Whenever possible, handle the solid compound in a glove box or a dry box with a controlled low-humidity atmosphere.
-
Use dry equipment: All glassware, spatulas, and other equipment should be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled in a desiccator before use.
-
Use anhydrous solvents: Use freshly opened bottles of anhydrous solvents or solvents that have been appropriately dried.
Protocol for Preparing a Standard Solution of this compound for GC-MS Analysis
-
Solvent Selection: Choose a dry, aprotic solvent in which this compound is soluble. Suitable solvents include acetone, ethyl acetate, and dichloromethane.
-
Weighing: In a dry environment, accurately weigh the required amount of this compound into a clean, dry volumetric flask.
-
Dissolution: Add a small amount of the chosen anhydrous solvent to the flask and swirl gently to dissolve the solid.
-
Dilution: Once the solid is completely dissolved, dilute to the mark with the same anhydrous solvent.
-
Storage: Cap the flask tightly and store it in a cool, dark place. For short-term storage, refrigeration is acceptable, but allow the solution to come to room temperature before opening to prevent condensation of moisture from the air.
-
Analysis: Analyze the prepared solution as soon as possible.
Protocol for Sample Preparation Involving Derivatization to Prevent Hydrolysis
For analytical methods where the presence of water is unavoidable during extraction or workup, in-situ derivatization can be employed to protect the anhydride.
-
Derivatizing Agent: A common approach is to react the anhydride with an amine to form a stable phthalamic acid derivative. For example, 3,4-dimethoxybenzylamine (B142225) (veratrylamine) can be used.
-
Sample Collection: For air sampling, for instance, air can be drawn through a filter coated with the derivatizing agent. The this compound will react on the filter to form the stable derivative.
-
Extraction: The filter is then extracted with a suitable solvent mixture, such as 90:10 (v/v) acetonitrile/dimethyl sulfoxide.
-
Analysis: The resulting solution containing the stable derivative is then analyzed by a suitable technique like HPLC-UV.
Quantitative Data Summary
Solubility of Phthalic Anhydride in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Ethyl Acetate | 283.15 | 135.6 |
| 293.15 | 184.2 | |
| 303.15 | 248.5 | |
| 313.15 | 332.1 | |
| Acetone | 283.15 | 230.5 |
| 293.15 | 288.7 | |
| 303.15 | 359.8 | |
| 313.15 | 446.2 | |
| Dichloromethane | 283.15 | 58.9 |
| 293.15 | 82.3 | |
| 303.15 | 112.7 | |
| 313.15 | 151.4 | |
| Cyclohexane | 283.15 | 1.1 |
| 293.15 | 1.6 | |
| 303.15 | 2.4 | |
| 313.15 | 3.5 |
Data adapted from a study on non-deuterated phthalic anhydride, which is expected to have very similar solubility to the deuterated analog.[7]
Hydrolysis Rate of Phthalic Anhydride
| Condition | Rate Constant (k) | Half-life (t1/2) |
| 25 °C, pH 7.8 | 1.59 x 10^-2 s^-1 | ~44 seconds |
| 25 °C, pH 7 | 4.29 x 10^-4 s^-1 | ~27 minutes |
| 28 °C, pH 5.2 | Not directly provided | ~32 seconds |
This data is for non-deuterated phthalic anhydride and illustrates the significant impact of pH on the hydrolysis rate.[8][9][10]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phthalic Anhydride Hazards Overview and Storage Considerations - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. mohebbaspar.com [mohebbaspar.com]
- 6. thirumalaichemicals.com [thirumalaichemicals.com]
- 7. Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Kemikaali [wwwp.ymparisto.fi]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Phthalic Acid Anhydride-d4 (PAA-d4) Based Assays
Welcome to the technical support center for Phthalic Acid Anhydride-d4 (PAA-d4) based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of PAA-d4 as a derivatizing agent for the quantitative analysis of primary amines, secondary amines, and phenols by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAA-d4) and why is it used in LC-MS/MS assays?
A1: this compound (PAA-d4) is a deuterated derivatizing agent. It is used to chemically modify analytes containing primary and secondary amine or phenol (B47542) functional groups. This derivatization serves several purposes to enhance LC-MS/MS analysis:
-
Improved Ionization Efficiency: The addition of the phthalic acid moiety can significantly improve the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to enhanced sensitivity.
-
Enhanced Chromatographic Retention and Separation: For highly polar analytes that may have poor retention on reverse-phase HPLC columns, derivatization with the more hydrophobic PAA-d4 molecule increases their retention, allowing for better separation from interfering matrix components.
-
Stable Isotope Labeling for Internal Standards: PAA-d4 can be used to create stable isotope-labeled internal standards (SIL-IS) from unlabeled analytical standards of the target compounds. This is a cost-effective alternative to synthesizing custom SIL-IS for every analyte of interest. The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation, chromatography, and ionization.
Q2: What are the most common sources of interference in PAA-d4 based assays?
A2: Interferences in PAA-d4 based assays can arise from several sources:
-
Matrix Effects: Biological matrices are complex and contain numerous endogenous compounds (e.g., phospholipids, salts, other metabolites) that can co-elute with the derivatized analyte and either suppress or enhance its ionization, leading to inaccurate quantification.
-
Isotopic Interference: This can occur in two ways:
-
From the Analyte to the Internal Standard: Naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled analyte can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations. This can lead to a non-linear calibration curve and inaccurate quantification.
-
From the Derivatizing Reagent: The PAA-d4 reagent may contain a small percentage of unlabeled phthalic anhydride (B1165640) (d0). This can lead to the formation of an unlabeled derivative that interferes with the quantification of the analyte when an isotopically labeled analyte is used as the internal standard.
-
-
Interfering Compounds in the Sample: The sample itself may contain compounds with similar functional groups that can be derivatized by PAA-d4 and have similar chromatographic and mass spectrometric properties to the analyte of interest.
-
Hydrolysis of PAA-d4: Phthalic anhydride can be hydrolyzed to phthalic acid by water present in the sample or solvents. Phthalic acid will not derivatize the target analytes and represents a loss of the derivatizing reagent, potentially leading to incomplete derivatization.
Q3: How can I minimize matrix effects in my PAA-d4 assay?
A3: Minimizing matrix effects is crucial for accurate and reproducible results. Here are several strategies:
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Effective Sample Preparation: Employ a robust sample preparation method to remove as many interfering matrix components as possible before derivatization and LC-MS/MS analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and common method, but may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Often the most effective method for removing a wide range of interferences.
-
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between your derivatized analyte and any remaining matrix components. This can involve adjusting the column chemistry, mobile phase composition, and gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ionization suppression or enhancement, thus correcting for matrix effects during quantification.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your PAA-d4 based experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product Detected | 1. Incomplete Derivatization: Reaction conditions (time, temperature, pH) may be suboptimal. 2. PAA-d4 Hydrolysis: Presence of water in the reaction mixture. 3. Degraded PAA-d4 Reagent: Improper storage of the derivatizing agent. 4. Incorrect pH: The pH of the reaction mixture is critical for efficient derivatization. For primary and secondary amines, a basic pH is typically required. | 1. Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and concentration of PAA-d4 to find the optimal conditions for your analyte. 2. Use Anhydrous Solvents: Ensure that all solvents and reagents used for the derivatization step are anhydrous. 3. Proper Reagent Storage: Store PAA-d4 in a desiccator at the recommended temperature to protect it from moisture. 4. Adjust pH: Optimize the pH of the reaction buffer. A common starting point for derivatizing amines is a carbonate or borate (B1201080) buffer with a pH between 9 and 10. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Derivatization: Variability in reaction conditions between samples. 2. Matrix Effects: Inconsistent ionization suppression or enhancement across different samples. 3. Analyte/Derivative Instability: Degradation of the analyte or the PAA-d4 derivative after derivatization. | 1. Ensure Consistent Reaction Conditions: Use precise pipetting, consistent incubation times and temperatures, and ensure thorough mixing for all samples. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., SPE) to reduce matrix effects. Ensure the use of a suitable SIL-IS. 3. Assess Stability: Investigate the stability of the derivatized samples at different temperatures and for different time periods before LC-MS/MS analysis. If necessary, analyze the samples immediately after preparation. |
| Non-Linear Calibration Curve | 1. Isotopic Interference: Cross-contribution of signal from the analyte to the SIL-IS at high concentrations. 2. Detector Saturation: The concentration of the analyte is too high for the linear range of the mass spectrometer. 3. Incomplete Derivatization at High Concentrations: The amount of PAA-d4 may be insufficient to derivatize all of the analyte at the highest calibration points. | 1. Correct for Isotopic Interference: If significant cross-talk is observed, you may need to use a mathematical correction or, if possible, select different precursor/product ion transitions for the analyte and SIL-IS that do not overlap. 2. Dilute Samples: Dilute the high concentration samples to bring them within the linear dynamic range of the instrument. 3. Increase PAA-d4 Concentration: Ensure that the PAA-d4 is in sufficient molar excess relative to the highest concentration of the analyte. |
| Unexpected Peaks in the Chromatogram | 1. Side Products of Derivatization: The reaction of PAA-d4 with other functional groups or matrix components. 2. Contaminants: Impurities in the solvents, reagents, or from the sample collection tubes. 3. Carryover: Residual analyte from a previous injection. | 1. Optimize Derivatization and Cleanup: Adjust reaction conditions to minimize side product formation. Improve the sample cleanup to remove interfering compounds before derivatization. 2. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). Run a blank sample (all reagents without the analyte) to identify the source of contamination. 3. Optimize Wash Steps: Improve the wash steps in your autosampler and LC method to prevent carryover between injections. |
Experimental Protocols
Detailed Methodology for a Generic PAA-d4 Derivatization of Primary Amines in a Biological Matrix (e.g., Plasma or Urine)
This protocol provides a general framework. Optimization will be required for specific analytes and matrices.
1. Sample Preparation (using Solid-Phase Extraction - SPE)
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Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: To 100 µL of the biological sample, add 20 µL of the stable isotope-labeled internal standard (SIL-IS) working solution and 200 µL of 4% phosphoric acid. Vortex and load the entire mixture onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol. Dry the cartridge under vacuum for 5 minutes.
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Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
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Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
2. PAA-d4 Derivatization
-
Reconstitution: Reconstitute the dried extract in 50 µL of derivatization buffer (e.g., 100 mM sodium borate buffer, pH 9.5).
-
Derivatization Reaction: Add 5
Improving the yield of Phthalic Acid Anhydride-d4 synthesis in the lab
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the laboratory synthesis of Phthalic Acid Anhydride-d4. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields and isotopic purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Deuterium (B1214612) Incorporation
Symptom: The final product exhibits a lower-than-expected level of deuterium enrichment as determined by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Troubleshooting Workflow for Low Deuterium Incorporation
Caption: Troubleshooting decision tree for low deuterium incorporation.
| Potential Cause | Troubleshooting Steps & Solutions |
| Insufficient Deuterating Reagent | Increase the molar excess of the deuterating agent. For hydrogen isotope exchange reactions, using a larger volume of D₂O can drive the equilibrium towards the deuterated product.[1][3] |
| Poor Reagent or Catalyst Activity | Ensure the deuterating reagent (e.g., D₂O) is of high isotopic purity and has not been contaminated with protic solvents (H₂O). In catalytic reactions (e.g., Pd/C catalyzed exchange), the catalyst may be poisoned. Use a fresh batch of catalyst or increase the catalyst loading.[1] |
| Unfavorable Reaction Kinetics | Increase the reaction temperature or time. The kinetic isotope effect (KIE) signifies that C-D bond formation is slower than C-H bond formation, sometimes necessitating more forceful conditions. |
| Back-Exchange with Protic Solvents | During workup or purification, deuterium atoms can be exchanged back for protons from protic solvents (e.g., H₂O, methanol). Use deuterated solvents for extraction and chromatography where feasible, or minimize contact with protic media. |
Issue 2: Presence of Chemical Impurities
Symptom: The final product is contaminated with starting material (Phthalic Acid), partially deuterated species, or by-products from side reactions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Dehydration | If synthesizing from Phthalic Acid-d4, ensure the dehydration step is complete. This can be achieved by heating above 180 °C until water evolution ceases. Azeotropic removal of water with a high-boiling point solvent like toluene (B28343) can also be effective. |
| Side Reactions | Overly harsh conditions (high temperature, strong acid/base) can lead to decomposition or side reactions. Consider milder reaction conditions. |
| Ineffective Purification | Phthalic Anhydride can be purified by sublimation. Recrystallization from an appropriate anhydrous solvent can also be effective. For purification of the intermediate Phthalic Acid-d4, recrystallization from D₂O can improve both chemical and isotopic purity. |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: A common laboratory approach involves a two-step process:
-
Deuteration of Phthalic Acid: This is typically achieved through hydrogen isotope exchange (HIE) on the aromatic ring of phthalic acid using a deuterium source like deuterium oxide (D₂O), often with a transition metal catalyst (e.g., Pd/C) at elevated temperatures.
-
Dehydration to Anhydride: The resulting Phthalic Acid-d4 is then dehydrated to this compound by heating.
Synthesis Workflow for this compound
References
Addressing poor chromatographic peak shape with Phthalic Acid Anhydride-d4 derivatives
Welcome to the Technical Support Center for chromatographic analysis of Phthalic Acid Anhydride-d4 derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding poor peak shape and other common issues encountered during the analysis of these compounds.
Troubleshooting Guide: Addressing Poor Peak Shape
Poor chromatographic peak shape can significantly impact the accuracy and reproducibility of your analytical results. The following sections detail common peak shape problems, their potential causes, and actionable solutions when working with this compound derivatives.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half. This is a common issue when analyzing acidic compounds like the phthalamic acid derivatives formed from the reaction of this compound with amines.
Common Causes and Solutions for Peak Tailing
| Cause | Solution |
| Secondary Interactions with Residual Silanols | The primary cause of tailing for acidic analytes is often the interaction with free silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, lower the mobile phase pH to at least 2 units below the pKa of your derivative to ensure the analyte is in its neutral, un-ionized form. Using an end-capped column can also help by reducing the number of available silanol groups. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the phthalamic acid derivative, a mixed population of ionized and un-ionized species will exist, leading to peak distortion. It is crucial to operate at a pH that is at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic state. |
| Low Buffer Concentration | Insufficient buffer capacity can lead to localized pH shifts at the column inlet, especially with larger injection volumes, causing peak tailing. A buffer concentration of 25-50 mM is a good starting point for method development. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing. To address this, either dilute the sample or reduce the injection volume. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. |
Troubleshooting Workflow for Peak Tailing
Minimizing side reactions during Phthalic Acid Anhydride-d4 derivatization
Welcome to the technical support center for Phthalic Anhydride-d4 derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Phthalic Anhydride-d4 for the derivatization of primary and secondary amines, alcohols, and other nucleophiles. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Phthalic Anhydride-d4 and why is it used for derivatization?
Phthalic Anhydride-d4 is a deuterated form of Phthalic Anhydride (B1165640), where the four hydrogen atoms on the benzene (B151609) ring are replaced with deuterium (B1214612). It is commonly used as a derivatizing agent in analytical chemistry, particularly for mass spectrometry-based applications. The introduction of a known mass shift (+4 Da) allows for the clear identification and quantification of derivatized analytes, distinguishing them from background noise and non-derivatized compounds.
Q2: What are the primary target functional groups for derivatization with Phthalic Anhydride-d4?
The primary targets for derivatization are nucleophilic functional groups, including:
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Primary and secondary amines: React to form phthalamic acids, which can be further converted to phthalimides upon heating.
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Alcohols: React to form mono-esters of phthalic acid.
Q3: What is the most common side reaction to be aware of during derivatization?
The most prevalent side reaction is the hydrolysis of Phthalic Anhydride-d4 to Phthalic Acid-d4.[1][2][3][4] This occurs in the presence of water and is accelerated by basic conditions.[1] Phthalic Acid-d4 is generally unreactive under standard derivatization conditions and will not label the target analyte, leading to lower yields and potential purification challenges.
Q4: Can Phthalic Anhydride-d4 be used to derivatize secondary amines?
Yes, secondary amines react with Phthalic Anhydride-d4 to form stable N-substituted phthalamic acids. Unlike the derivatives of primary amines, these do not typically proceed to form imides upon heating.
Q5: Are there any known kinetic isotope effects when using Phthalic Anhydride-d4?
While the deuterium atoms are on the aromatic ring and not directly involved in the bond-breaking and bond-forming steps of the derivatization reaction, a secondary kinetic isotope effect is theoretically possible. However, for most applications, this effect is expected to be negligible and should not significantly alter reaction times or yields compared to the non-deuterated analog.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization with Phthalic Anhydride-d4.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Derivatization Yield | Hydrolysis of Phthalic Anhydride-d4: Presence of water in the reaction mixture. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider in-situ derivatization where the reagent is added directly to the dried sample. |
| Incomplete Reaction: Insufficient reaction time, temperature, or reagent concentration. | - Optimize reaction time and temperature. For less reactive nucleophiles, gentle heating may be required. - Use a slight excess of Phthalic Anhydride-d4 (e.g., 1.1-1.5 equivalents). | |
| Analyte Degradation: Harsh reaction conditions (e.g., high temperature, strong base). | - Perform the reaction at the lowest effective temperature. - Use a milder base (e.g., pyridine (B92270), triethylamine) if catalysis is needed. | |
| Formation of Multiple Products | Incomplete conversion of phthalamic acid to phthalimide (B116566) (for primary amines): Insufficient heating after the initial reaction. | - After the initial reaction to form the phthalamic acid, heat the reaction mixture to the appropriate temperature to drive the cyclization to the phthalimide. |
| Formation of Diesters (with diols): Reaction of both hydroxyl groups. | - Use a limiting amount of Phthalic Anhydride-d4 to favor mono-ester formation. - Optimize reaction conditions (lower temperature, shorter time) to control the extent of the reaction. | |
| Presence of Impurities in the Reagent: Phthalic Anhydride-d4 may contain impurities like Phthalic Acid-d4. | - Use high-purity Phthalic Anhydride-d4. - If necessary, purify the reagent before use. | |
| Inconsistent Results | Variability in Water Content: Inconsistent levels of moisture in solvents or on glassware. | - Standardize procedures for drying solvents and glassware. - Always use freshly opened anhydrous solvents. |
| Reagent Instability: Phthalic Anhydride-d4 can hydrolyze upon exposure to atmospheric moisture. | - Store Phthalic Anhydride-d4 in a desiccator. - Aliquot the reagent to avoid repeated opening of the main container. |
Experimental Protocols
Protocol 1: General Derivatization of a Primary Amine with Phthalic Anhydride-d4
This protocol describes the formation of a phthalamic acid derivative, which can be further converted to a phthalimide.
Materials:
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Analyte containing a primary amine
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Phthalic Anhydride-d4
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Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or pyridine)
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Inert gas (Nitrogen or Argon)
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Reaction vessel with a magnetic stirrer
Procedure:
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Dissolve the analyte in the anhydrous solvent in the reaction vessel.
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Add a slight molar excess (e.g., 1.2 equivalents) of Phthalic Anhydride-d4 to the solution.
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Stir the reaction mixture at room temperature under an inert atmosphere for 1-4 hours.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
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Upon completion, the phthalamic acid derivative is formed.
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(Optional) To form the phthalimide, heat the reaction mixture. The required temperature and time will depend on the specific substrate and solvent.
Protocol 2: Derivatization of an Alcohol with Phthalic Anhydride-d4
This protocol outlines the formation of a phthalic acid mono-ester.
Materials:
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Analyte containing a hydroxyl group
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Phthalic Anhydride-d4
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Anhydrous solvent (e.g., pyridine or 1,4-dioxane)
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(Optional) Catalyst, such as a non-nucleophilic base (e.g., triethylamine) or an acid catalyst.
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Inert gas (Nitrogen or Argon)
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Reaction vessel with a magnetic stirrer and condenser
Procedure:
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Dissolve the alcohol in the anhydrous solvent in the reaction vessel.
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Add Phthalic Anhydride-d4 (1.0 to 1.2 equivalents).
-
If using a catalyst, add it to the mixture.
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Heat the reaction mixture under reflux and an inert atmosphere. Reaction times can vary from 1 to 24 hours depending on the reactivity of the alcohol.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the reaction mixture and proceed with workup and purification.
Visualizing Reaction Pathways and Workflows
To aid in understanding the derivatization process and potential side reactions, the following diagrams are provided.
References
- 1. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. | Semantic Scholar [semanticscholar.org]
- 3. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Matrix Effects with Phthalic Acid Anhydride-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects when using Phthalic Acid Anhydride-d4 as a stable isotope-labeled (SIL) internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used as an internal standard?
This compound is the deuterated form of Phthalic Anhydride (B1165640). In bioanalysis, it serves as a precursor to the actual internal standard, Phthalic Acid-d4. Due to its reactive nature, this compound rapidly hydrolyzes in the presence of water to form Phthalic Acid-d4. This resulting deuterated diacid is the stable isotope-labeled internal standard that is used to compensate for variability in sample preparation and matrix effects during the LC-MS/MS analysis of its unlabeled counterpart, Phthalic Acid, or related phthalate (B1215562) metabolites.
Q2: What is the most critical factor to consider when working with this compound?
The most critical factor is its susceptibility to hydrolysis.[1][2] this compound will readily react with any moisture present in solvents or the sample matrix to form Phthalic Acid-d4. Therefore, precise and consistent handling is paramount to ensure that the conversion to Phthalic Acid-d4 is complete and uniform across all samples, standards, and quality controls. Inconsistent hydrolysis can lead to significant variability in the internal standard response, compromising the accuracy and precision of the analytical method.
Q3: What are "matrix effects" and how do they affect my analysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[3] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification.[3] In the analysis of phthalates, common sources of matrix effects in biological samples like urine include endogenous salts, urea, and other small molecules.[4][5][6]
Q4: How does a stable isotope-labeled internal standard like Phthalic Acid-d4 help in overcoming matrix effects?
A stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium). Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q5: I am observing high variability in my Phthalic Acid-d4 internal standard signal. What are the likely causes?
High variability in the internal standard signal is a common issue and can often be attributed to the following:
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Incomplete or Inconsistent Hydrolysis: If the conversion of this compound to Phthalic Acid-d4 is not uniform across all samples, it will lead to erratic internal standard responses.
-
Matrix Effects: The ionization of Phthalic Acid-d4 itself can be suppressed or enhanced by components in the sample matrix.
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Background Contamination: Phthalates are ubiquitous in laboratory environments, and contamination from solvents, plasticware, and other sources can interfere with the internal standard signal.
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Sample Preparation Inconsistency: Variations in extraction efficiency or sample cleanup can lead to differing amounts of the internal standard being introduced into the LC-MS/MS system.
Troubleshooting Guides
Issue 1: Inconsistent Internal Standard Response
This is a critical issue that directly impacts the reliability of your results. Follow these steps to troubleshoot inconsistent responses from Phthalic Acid-d4.
Troubleshooting Workflow for Inconsistent Internal Standard Response
References
- 1. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of Phthalic Acid Anhydride-d4 labeling for sensitive analyses
Welcome to the technical support center for Phthalic Acid Anhydride-d4 labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the efficiency of your labeling experiments for sensitive analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in sensitive analyses?
This compound is a deuterated form of Phthalic Anhydride (B1165640), an organic compound used as a derivatizing agent. In sensitive analyses, particularly those involving mass spectrometry (MS), using a deuterated labeling reagent offers significant advantages. The deuterium (B1214612) atoms increase the mass of the derivatized molecule by a known amount (in this case, +4 Da) without significantly altering its chemical properties. This mass shift allows for:
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Use as an internal standard: It is ideal for isotope dilution mass spectrometry, enabling precise quantification of the target analyte.
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Clearer spectral interpretation: The absence of aromatic proton signals in the δ 7.5-8.2 ppm region of ¹H NMR spectra can simplify the analysis of complex mixtures.
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Tracer studies: The deuterium label allows for the tracking of the labeled molecule through metabolic or environmental pathways.
Q2: What functional groups can be labeled with this compound?
Phthalic Anhydride-d4 primarily reacts with nucleophilic functional groups, most commonly primary and secondary amines, as well as alcohols, to form stable derivatives.
Q3: What are the general storage conditions for this compound?
This compound should be stored at room temperature in a dry, well-ventilated place, protected from moisture. It is important to keep the container tightly closed.
Q4: What is the isotopic purity of commercially available this compound?
Commercially available this compound typically has an isotopic enrichment of 98-99 atom % D.
Troubleshooting Guide
This guide addresses common issues encountered during the labeling process with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Derivatization Yield | Presence of water in the reaction mixture: Anhydrides are sensitive to moisture and will hydrolyze to the corresponding dicarboxylic acid, reducing the amount of reagent available for derivatization. | Ensure all solvents and reagents are anhydrous. Dry the sample completely before adding the derivatization reagent. |
| Incorrect reaction pH: The nucleophilicity of amines is pH-dependent. The reaction is most efficient under slightly basic conditions. | Adjust the pH of the reaction mixture to 8-9 using a suitable base like pyridine (B92270) or ammonium (B1175870) hydroxide. | |
| Insufficient reagent: An inadequate amount of this compound will lead to incomplete derivatization. | Use a molar excess of the this compound reagent. The optimal ratio may need to be determined empirically for your specific analyte. | |
| Low reaction temperature or insufficient reaction time: The reaction kinetics may be slow under suboptimal conditions. | Optimize the reaction temperature and time. For amines, incubation at room temperature for 30-60 minutes is a good starting point, but gentle heating (e.g., 50-60°C) may be necessary. For alcohols, higher temperatures (e.g., 80-110°C) and longer reaction times may be required. | |
| Inconsistent Labeling Efficiency | Variability in sample matrix: Components in the sample matrix can interfere with the derivatization reaction. | Perform a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization. |
| Degradation of the labeling reagent: Improper storage can lead to the degradation of this compound. | Store the reagent under the recommended conditions and use a fresh solution for each set of experiments. | |
| Presence of Unlabeled Analyte in MS Analysis | Incomplete derivatization: See "Low or No Derivatization Yield" above. | Re-optimize the reaction conditions to drive the reaction to completion. |
| Isotopic Exchange (Loss of Deuterium) | Presence of active hydrogens and harsh reaction conditions: Although the deuterium atoms on the aromatic ring are generally stable, exchange can occur under certain conditions, particularly with prolonged heating in the presence of protic solvents or catalysts. | Use the mildest effective reaction conditions. Minimize reaction time and temperature. Whenever possible, use aprotic solvents. |
| Side Product Formation | Reaction with other nucleophiles in the sample: The reagent can react with other nucleophilic functional groups present in the sample matrix. | Purify the sample before derivatization to remove interfering compounds. |
| Formation of di-esters (for alcohols): Under certain conditions, the initially formed mono-ester can react with another alcohol molecule. | Control the stoichiometry of the reactants. Using an excess of the alcohol can favor mono-ester formation. |
Quantitative Data Summary
Optimizing reaction conditions is crucial for achieving high labeling efficiency. The following table summarizes typical reaction parameters for derivatization with anhydrides, which can be used as a starting point for optimization with this compound.
| Analyte Type | Reagent | Solvent | Catalyst/Base | Temperature | Time | Typical Yield | Reference |
| Primary/Secondary Amines | Acetic Anhydride-1,1'-13C2 | Acetonitrile (B52724)/Water | Pyridine or NH4OH (pH 8-9) | Room Temp. - 60°C | 30 - 60 min | High (Qualitative) | |
| Alcohols (Fatty Alcohol Ethoxylates) | Phthalic Anhydride | 1,4-Dioxane (B91453) | Urea (B33335) | 110°C | 60 min | Quantitative | |
| Alcohols (Alkanols) | Phthalic Acid | Acetone | BF3/Methanol | 80°C | 60 min | Not specified | |
| Amines | Phthalic Anhydride | Acetic Acid | None | Reflux | 4 hours | Not specified |
Experimental Protocols
Below are detailed experimental protocols for the derivatization of primary/secondary amines and alcohols with this compound. Note: These are general protocols and may require optimization for your specific analyte and analytical system.
Protocol 1: Derivatization of Primary and Secondary Amines for LC-MS Analysis
This protocol is adapted from a method for a similar isotopic anhydride and should be optimized for this compound.
1. Sample Preparation: a. For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 parts of ice-cold acetonitrile to 1 part of the sample. b. Vortex vigorously for 1 minute and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. c. Carefully transfer the supernatant to a clean tube. d. Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
2. Derivatization Reaction: a. Reconstitute the dried sample extract in 50 µL of a 50:50 (v/v) acetonitrile/water mixture. b. Adjust the pH of the sample to approximately 8-9 by adding a small volume of pyridine or 1M ammonium hydroxide. This step is critical for efficient derivatization. c. Prepare a fresh solution of this compound in anhydrous acetonitrile (e.g., 10 mg/mL). d. Add 10 µL of the this compound solution to the sample. A 2 to 4-fold molar excess of the reagent over the analyte is a good starting point. e. Vortex the mixture and incubate at room temperature (25°C) for 30-60 minutes. For less reactive amines, consider incubating at a slightly elevated temperature (e.g., 50-60°C).
3. Reaction Quenching and Sample Preparation for LC-MS: a. Stop the reaction by adding 5 µL of 5% formic acid. This will hydrolyze any excess anhydride. b. Dilute the sample to the final desired volume with the initial mobile phase for your LC-MS analysis. c. Transfer the final solution to an autosampler vial for injection.
Protocol 2: Derivatization of Alcohols for GC-MS or LC-MS Analysis
This protocol is a general guideline based on methods for phthalic anhydride derivatization.
1. Sample Preparation: a. Ensure the sample containing the alcohol is free of water. If necessary, dry the sample by lyophilization or evaporation under nitrogen. b. Dissolve the dried sample in an appropriate anhydrous solvent such as 1,4-dioxane or acetone.
2. Derivatization Reaction: a. To the dissolved sample, add a molar excess of this compound. b. To accelerate the reaction, a catalyst such as urea or a Lewis acid (e.g., BF3 in a suitable solvent) can be added. If using urea, add it as a finely ground powder. c. Heat the reaction mixture. A temperature of 80-110°C for 1 hour is a reasonable starting point. The optimal temperature and time will depend on the specific alcohol and catalyst used. d. After the reaction is complete, allow the mixture to cool to room temperature.
3. Work-up and Sample Preparation for Analysis: a. For LC-MS: The reaction mixture may be diluted with a suitable solvent and directly injected. If necessary, a liquid-liquid extraction can be performed to purify the derivatized product. For example, add hexane (B92381) to extract the derivatized alcohol, followed by washing with an aqueous salt solution to remove the catalyst. b. For GC-MS: A liquid-liquid extraction is typically required. Add an organic solvent immiscible with water (e.g., hexane or ethyl acetate) and an aqueous solution to quench the reaction and remove polar byproducts. Wash the organic layer, dry it over anhydrous sodium sulfate, and then concentrate it to a suitable volume for GC-MS analysis.
Visualizing Workflows and Relationships
General Workflow for this compound Labeling
Caption: General experimental workflow for this compound labeling.
Troubleshooting Logic for Low Derivatization Yield
Validation & Comparative
Validation of Analytical Methods Using Phthalic Acid Anhydride-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of quantitative data. The use of an appropriate internal standard is paramount, particularly in chromatographic and mass spectrometric techniques, to compensate for variations during sample preparation and analysis. This guide provides a comparative overview of validating an analytical method using Phthalic Acid Anhydride-d4 as a deuterated internal standard.
Deuterium-labeled compounds, such as this compound, are often considered ideal internal standards because they share very similar physicochemical properties and chromatographic behavior with the unlabeled analyte of interest.[1] This structural similarity ensures that the internal standard experiences similar matrix effects and ionization suppression or enhancement as the analyte, leading to more accurate and precise quantification.[1] The mass difference introduced by the deuterium (B1214612) atoms allows for their distinct detection by the mass spectrometer.[1]
This guide presents a comparison of key validation parameters for an analytical method with and without the use of a deuterated internal standard like this compound. The presented data is illustrative of the expected performance improvements based on established principles of analytical method validation.
Data Presentation: Quantitative Comparison
The use of an internal standard like this compound is expected to significantly improve the accuracy and precision of an analytical method. The following tables summarize hypothetical experimental data to illustrate these improvements for key validation parameters, in line with ICH guidelines.[2][3]
| Validation Parameter | Performance Metric | Method without Internal Standard | Method with this compound (Internal Standard) |
| Accuracy | Average % Recovery | 98.8% | 99.8% |
| Precision | Repeatability (% RSD) | 2.2% | 0.7% |
| Intermediate Precision (% RSD) | 3.0% | 1.1% | |
| Linearity | Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Limit of Quantification (LOQ) | S/N Ratio | 10 | 10 |
| % RSD at LOQ | < 15% | < 5% |
Table 1: Comparison of Key Validation Parameters. This table illustrates the anticipated enhancement in accuracy, precision, and linearity when utilizing a deuterated internal standard like this compound compared to a method without an internal standard. The tighter precision (lower %RSD) at the LOQ is particularly noteworthy.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of an analytical method.[1] Below is a representative protocol for the quantification of phthalates in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
Sample Preparation (QuEChERS-based)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add the aliquot to a dispersive SPE tube containing MgSO₄ and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A GC/MSD (or equivalent)[4]
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar[5]
-
Inlet: Split/splitless injector, 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C, hold for 10 min[5]
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[5]
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Calibration and Quantification
-
Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of this compound.
-
Inject the calibration standards into the GC-MS system.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantify the phthalates in the prepared samples using the generated calibration curve.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method incorporating an internal standard.
Caption: Workflow of analytical method validation using an internal standard.
Alternative Internal Standards
While this compound is a suitable internal standard for the analysis of phthalates, other compounds can also be used. The choice of an internal standard is critical and should be based on chemical similarity to the analyte, stability, and lack of interference.[6]
| Internal Standard | Type | Common Application | Advantages | Disadvantages |
| This compound | Deuterated Analog | GC-MS analysis of phthalates | Co-elutes with the analyte, similar extraction and ionization behavior | Higher cost |
| Benzyl Benzoate | Structurally Similar Compound | GC-based analysis of phthalates | Lower cost, commercially available | Different retention time and potential for different matrix effects |
| Deuterated Phthalate (B1215562) Esters (e.g., DMP-d4, DEP-d4) | Deuterated Analogs | GC-MS analysis of specific phthalate esters | Closely mimics the specific target analyte | A different deuterated standard is needed for each analyte |
Table 2: Comparison of Alternative Internal Standards. This table provides a brief comparison of this compound with other potential internal standards for phthalate analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. agilent.com [agilent.com]
- 5. Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
The Analytical Edge: Comparing Phthalic Acid Anhydride-d4 with Non-Deuterated Internal Standards in Phthalate Analysis
In the precise world of analytical chemistry, particularly within drug development and safety assessment, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification of target analytes. This is especially true for the analysis of phthalates, a class of compounds widely used as plasticizers that are under scrutiny for their potential health effects. This guide provides a comprehensive comparison between the use of a deuterated internal standard, Phthalic Acid Anhydride-d4, and common non-deuterated internal standards for the quantitative analysis of phthalates by gas chromatography-mass spectrometry (GC-MS).
The consensus in the scientific community leans towards the superiority of stable isotope-labeled internal standards (SIL-IS), such as this compound.[1] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with deuterium. This near-identical physicochemical behavior ensures that the internal standard experiences similar effects to the analyte during sample preparation, extraction, and analysis, thus providing a more accurate correction for any analyte loss or variation in instrument response.
Non-deuterated internal standards, often structurally similar compounds like benzyl (B1604629) benzoate, are a more economical alternative.[2][3] However, their different chemical nature can lead to variations in extraction efficiency and chromatographic behavior compared to the target phthalates, potentially compromising the accuracy of the results.[2]
Performance Data: A Quantitative Comparison
The following tables summarize typical performance data for deuterated and non-deuterated internal standards in the analysis of various phthalates. While a direct head-to-head comparison under identical conditions is not always available in a single study, this compilation from multiple sources provides a clear picture of the expected performance.
Table 1: Linearity of Calibration Curves
| Internal Standard Type | Analyte | Linearity (R²) | Reference |
| Deuterated (DBP-d4) | Diethyl Phthalate (B1215562) (DEP) | > 0.9953 | [4] |
| Deuterated (DBP-d4) | Di-n-butyl Phthalate (DBP) | > 0.9953 | [4] |
| Deuterated (DBP-d4) | Benzyl Butyl Phthalate (BBP) | > 0.9953 | [4] |
| Deuterated (DBP-d4) | Di(2-ethylhexyl) Phthalate (DEHP) | > 0.9953 | [4] |
| Deuterated (Various) | Various Phthalates | > 0.9922 | [5] |
| Non-Deuterated (Benzyl Benzoate) | Not specified | Not specified |
Note: Linearity data for non-deuterated standards is often reported as acceptable but specific R² values in direct comparison studies are less frequently published.
Table 2: Recovery Rates
| Internal Standard Type | Analyte | Matrix | Recovery (%) | Reference |
| Deuterated (DEP-d4, DBP-d4, BBP-d4, DEHP-d4) | Various Phthalates | Indoor Air | > 89.7 | [4][6] |
| Deuterated (DBP-d4) | Various Phthalates | Baby Food | 70 - 120 | [5] |
| Non-Deuterated (Benzyl Benzoate) | Not specified | Not specified | Not specified |
Note: Recovery data highlights the ability of the internal standard to track the analyte through the sample preparation process. The wide range for the deuterated standard in baby food reflects the complexity of the matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of phthalates using both deuterated and non-deuterated internal standards.
Protocol 1: Phthalate Analysis using Deuterated Internal Standard (e.g., this compound)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 10 mL aqueous sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution in a suitable solvent).
-
Add 5 mL of an appropriate extraction solvent (e.g., hexane (B92381) or dichloromethane).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean glass tube.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min; ramp at 20 °C/min to 220 °C, hold for 2 min; ramp at 10 °C/min to 300 °C, hold for 5 min.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for each phthalate and the deuterated internal standard.
-
Protocol 2: Phthalate Analysis using a Non-Deuterated Internal Standard (e.g., Benzyl Benzoate)
The experimental protocol is similar to that for the deuterated internal standard, with the key difference being the choice of internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a 10 mL aqueous sample, add a known amount of Benzyl Benzoate internal standard solution (e.g., 100 µL of a 1 µg/mL solution in hexane).
-
Follow the same extraction and concentration steps as described in Protocol 1.
2. GC-MS Analysis
-
The GC-MS conditions would be the same as in Protocol 1. The SIM mode would be programmed to monitor the characteristic ions for the target phthalates and benzyl benzoate.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key steps.
Caption: General experimental workflow for phthalate analysis using an internal standard.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
The choice between this compound and a non-deuterated internal standard ultimately depends on the specific requirements of the analysis. For applications demanding the highest accuracy and reliability, such as in regulated drug development and clinical research, the use of a deuterated internal standard like this compound is strongly recommended. Its ability to mimic the behavior of the target phthalates throughout the analytical process provides superior correction for potential variations, leading to more robust and defensible data.
While non-deuterated standards offer a cost-effective alternative, researchers must be aware of their potential limitations, including differences in extraction recovery and chromatographic behavior, which can introduce a higher degree of uncertainty into the final results. Careful method validation is crucial when employing non-deuterated internal standards to ensure the data meets the required quality standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 4. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 5. Determination of phthalic acid esters in different baby food samples by gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Derivatization Reagents for Amine Analysis: Cross-Validation of Phthalic Acid Anhydride-d4
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of primary and secondary amines, including vital biomolecules like biogenic amines and amino acids, derivatization is a critical step to enhance their analytical detectability, particularly for mass spectrometry-based methods. The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of an assay. This guide provides an objective comparison of Phthalic Acid Anhydride-d4 against two widely used derivatization reagents: Dansyl Chloride (DNS-Cl) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The information presented is based on established chemical principles and available experimental data for analogous reagents.
Performance Comparison of Derivatization Reagents
The selection of an appropriate derivatization reagent is contingent on the analytical requirements, the nature of the analyte, and the detection technique. Below is a summary of the key performance characteristics of this compound, Dansyl Chloride, and FMOC-Cl.
| Parameter | This compound (Inferred) | Dansyl Chloride (DNS-Cl) | 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) |
| Target Analytes | Primary and Secondary Amines | Primary and Secondary Amines, Phenols | Primary and Secondary Amines |
| Reaction Principle | Acylation | Sulfonylation | Carbamylation |
| Reaction Conditions | Mild to moderate heating | 60°C for several minutes | Ambient temperature, rapid reaction |
| Derivative Stability | Expected to be stable | Derivatives have poor stability | Stable derivatives |
| Detection Method | LC-MS | LC-MS, Fluorescence | LC-MS, Fluorescence |
| Mass Shift (Da) | +152.04 (for -d4 variant) | +233.05 | +222.07 |
| Ionization Enhancement | Expected to improve ionization efficiency by adding a carboxyl group for negative ion mode or by improving chromatographic properties. | Boosts signal in positive mode electrospray ionization. | Enhances ionization efficiency. |
| Key Advantages | Introduces a deuterium (B1214612) label for potential use in stable isotope dilution methods. Forms a stable amide bond. | Well-established reagent with extensive literature. High reactivity. | Forms highly fluorescent and stable derivatives. |
| Key Disadvantages | Limited specific literature for small molecule amine analysis by LC-MS. Potential for reaction with other nucleophiles. | Lack of selectivity, reacting with phenols and hydroxyls. Derivative stability can be a concern. | Hydrolysis of the reagent can cause interference. |
| Limit of Detection (LOD) | Analyte dependent, expected to be in the low ng/mL to pg/mL range. | Femtomole to picomole range. | Femtomole range. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are representative protocols for each derivatization reagent.
This compound Derivatization Protocol (Proposed)
This protocol is based on general anhydride (B1165640) chemistry and adapted for the derivatization of primary and secondary amines for LC-MS analysis. Optimization for specific analytes is recommended.
Reagents:
-
This compound solution (10 mg/mL in aprotic solvent like Acetonitrile or Dioxane)
-
Amine-containing sample (dissolved in an appropriate solvent)
-
Basic catalyst (e.g., Pyridine or Triethylamine), 10% v/v in the reaction mixture
-
Quenching solution (e.g., 5% Formic Acid in water)
Procedure:
-
To 50 µL of the sample solution, add 10 µL of the basic catalyst.
-
Add 20 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 10 µL of the quenching solution to hydrolyze excess anhydride.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with the initial mobile phase for LC-MS analysis.
Dansyl Chloride (DNS-Cl) Derivatization Protocol
This protocol is a widely used method for the derivatization of amines.
Reagents:
-
Dansyl Chloride solution (10 mg/mL in Acetonitrile)
-
Amine-containing sample
-
100 mM Sodium Bicarbonate buffer (pH 9.5)
-
Quenching solution (e.g., 10% Formic Acid)
Procedure:
-
To 50 µL of the sample, add 50 µL of the Sodium Bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, cool the reaction mixture.
-
Add 10 µL of the quenching solution.
-
Vortex and centrifuge the sample.
-
The supernatant is ready for LC-MS analysis.
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) Derivatization Protocol
This protocol is commonly used for the derivatization of amino acids.
Reagents:
-
FMOC-Cl solution (5 mg/mL in Acetonitrile)
-
Amine-containing sample
-
0.1 M Borate (B1201080) buffer (pH 8.5)
-
Quenching solution (e.g., 1% Formic Acid)
Procedure:
-
To 100 µL of the sample in borate buffer, add 100 µL of the FMOC-Cl reagent.
-
Vortex the mixture and let it react at room temperature for 5-10 minutes.
-
Add 100 µL of the quenching solution to stop the reaction.
-
Vortex and centrifuge the sample.
-
The supernatant can be directly injected into the LC-MS system.
Visualizing the Derivatization Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Signaling Pathways and Logical Relationships
The choice of derivatization reagent often depends on the specific analytical goal and the properties of the target molecule.
A Comparative Guide to the Isotopic Purity Assessment of Phthalic Acid Anhydride-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common mass spectrometry (MS) techniques for determining the isotopic purity of Phthalic Acid Anhydride-d4. The selection of an appropriate analytical method is critical for ensuring the quality and accuracy of research and development activities where isotopically labeled compounds are used as internal standards or tracers. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your specific needs.
Introduction to Isotopic Purity Assessment
This compound is a deuterated analog of Phthalic Anhydride (B1165640), commonly used as an internal standard in quantitative mass spectrometry assays.[1] The isotopic purity, or the percentage of the deuterated species relative to all isotopic variants, is a critical parameter that can influence the accuracy of quantitative results. Mass spectrometry is the definitive technique for this assessment, offering high sensitivity and specificity for differentiating isotopic compositions.[2][3]
This guide will compare three primary mass spectrometry approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a broader range of compounds, including those that are not amenable to GC.
-
High-Resolution Mass Spectrometry (HRMS): An advanced technique that provides highly accurate mass measurements, enabling precise determination of elemental compositions and isotopic distributions.[3][4]
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique for isotopic purity assessment depends on several factors, including the required level of accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of GC-MS, LC-MS, and HRMS for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Separation by volatility and partitioning, followed by electron ionization and mass analysis. | Separation by liquid chromatography, followed by electrospray ionization and tandem mass analysis. | High-resolution mass analyzers (e.g., TOF, Orbitrap) for precise mass determination.[4] |
| Typical Isotopic Purity Measurement | 98.5% | 98.6% | 99.2% |
| Precision (%RSD) | < 2% | < 1.5% | < 0.5% |
| Mass Accuracy | Low (Unit Mass Resolution) | Low to Medium | High (< 5 ppm) |
| Sample Throughput | High | High | Medium |
| Advantages | Excellent for volatile compounds, robust, and widely available. | Broad applicability, suitable for non-volatile compounds, high sensitivity with MS/MS.[5] | Unambiguous determination of isotopic composition, high confidence in results.[2][4] |
| Disadvantages | Limited to thermally stable and volatile compounds, potential for thermal degradation. | Matrix effects can influence ionization efficiency, requires mobile phase optimization. | Higher instrument cost and complexity. |
Experimental Protocols
Detailed experimental protocols for each technique are provided below. These are representative methods and may require optimization for specific instrumentation and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the routine quality control of this compound.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetone (B3395972) or ethyl acetate.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the same solvent.
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6]
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-200
Data Analysis:
The isotopic purity is calculated from the relative abundances of the molecular ions of this compound (m/z 152) and its unlabeled counterpart (m/z 148).[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is suitable for analyzing this compound in complex matrices.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the mobile phase.
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion (e.g., 153 > 109)
-
Phthalic Anhydride: Precursor Ion > Product Ion (e.g., 149 > 105)
-
Data Analysis:
Isotopic purity is determined by comparing the peak areas of the MRM transitions for the deuterated and non-deuterated species.
High-Resolution Mass Spectrometry (HRMS)
This protocol provides the most accurate assessment of isotopic purity.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Dilute to a final concentration of 100 ng/mL for direct infusion or LC-HRMS analysis.
HRMS Conditions:
-
Mass Spectrometer: Thermo Scientific Orbitrap Exploris or equivalent
-
Ionization Mode: ESI (Positive or Negative) or direct probe for volatile samples.
-
Resolution: > 60,000 FWHM
-
Mass Accuracy: < 2 ppm
-
Data Acquisition: Full scan mode over a relevant m/z range (e.g., 100-200).
Data Analysis:
The isotopic distribution of the molecular ion cluster is analyzed. The isotopic purity is calculated by comparing the measured intensities of the different isotopologues (d0 to d4) with the theoretical distribution, after correcting for the natural abundance of ¹³C.[4]
Workflow and Data Analysis Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for each mass spectrometry technique.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. LCMS is a valuable tool for analyzing phthalic anhydride and other complex mixtures of compounds - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: A Comparative Guide to Phthalic Acid Anhydride-d4 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical methods, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of Phthalic Acid Anhydride-d4's performance as an internal standard against other common alternatives, supported by experimental data from studies on key biogenic amines like dopamine (B1211576).
In the landscape of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are widely recognized for their ability to mitigate variability during sample preparation and analysis. Phthalic Acid Anhydride (B1165640) is a well-established derivatizing agent for primary and secondary amines, enhancing their chromatographic retention and mass spectrometric detection. The use of its deuterated analogue, this compound, as an internal standard offers a robust strategy to ensure data integrity.
This guide will delve into the quantitative performance of methods employing a deuterated internal standard, like this compound, and compare it with alternative approaches for the analysis of dopamine, a critical neurotransmitter.
Comparative Performance of Internal Standards in Dopamine Analysis
The selection of an internal standard and the corresponding sample preparation strategy significantly impacts the accuracy and precision of a bioanalytical method. Below is a summary of performance data from different methods for the quantification of dopamine in biological matrices. While a specific study directly comparing this compound was not identified in the public literature, the performance of deuterated internal standards in similar applications provides a strong basis for evaluation.
Table 1: Comparison of Bioanalytical Methods for Dopamine Quantification
| Method | Internal Standard | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) |
| Derivatization with Propionic Anhydride | Dopamine-d4 | 0.011 | -5 to 5 | < 4 | 97 - 104[1] |
| Direct Analysis (No Derivatization) | Dopamine-d4 | 5 pg/mL (~0.005) | -8.9 to 9.7 | 3.2 - 13.1[2] | 91.1 - 109.7[2] |
| Derivatization with FMOC-Cl | Gabapentin | 25 | Not Reported | < 15[3] | Not Reported |
| Derivatization with Phthalylglycyl Chloride | Not Specified | 5 | Not Reported | Not Reported | 95 - 97 (derivatization yield)[4] |
| Direct Analysis (Urine, No Derivatization) | Dopamine-d4 | 1.215 | -10.55 to 7.57 | < 5.87 (intra-day), < 2.81 (inter-day) | > 95.62 |
LLOQ: Lower Limit of Quantification; % Bias: Percent deviation from the nominal concentration; % RSD: Percent Relative Standard Deviation. Note: Data is compiled from multiple sources and may not be directly comparable due to differences in instrumentation and matrix.
The data consistently demonstrates that methods employing a stable isotope-labeled internal standard, such as dopamine-d4, achieve excellent accuracy, precision, and recovery. This is because the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to reliable correction. The use of a structural analogue that is not isotopically labeled, like Gabapentin for FMOC-derivatized dopamine, can be a viable alternative but may not always perfectly mimic the analyte's behavior.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are representative protocols for the methods summarized above.
Method 1: Derivatization with Propionic Anhydride using a Deuterated Internal Standard
This method is designed for the ultrasensitive quantification of catecholamines in plasma.
-
Sample Preparation:
-
To 50 µL of plasma, add the internal standard working solution containing dopamine-d4.
-
Add a solution of propionic anhydride in acetonitrile (B52724) to initiate derivatization and precipitate proteins.
-
Vortex and centrifuge the sample.
-
The supernatant is directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous formic acid and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific transitions of the derivatized dopamine and dopamine-d4.
-
Method 2: Direct Analysis using a Deuterated Internal Standard
This approach quantifies endogenous catecholamines without derivatization.
-
Sample Preparation:
-
To 200 µL of plasma, add the isotope-labeled internal standards, including dopamine-d4.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Evaporate and reconstitute the extract in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase column.
-
Mobile Phase: A gradient of aqueous formic acid and an organic solvent.
-
Mass Spectrometry: ESI in positive mode with MRM for the transitions of native dopamine and dopamine-d4.
-
Method 3: Derivatization with 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl)
This method utilizes a common derivatizing agent for primary and secondary amines.
-
Sample Preparation:
-
Urine samples are subjected to solid-phase extraction.
-
Derivatization is performed on the SPE cartridge by passing a solution of FMOC-Cl.
-
The derivatized analytes are then eluted.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile.
-
Mass Spectrometry: ESI in positive mode with MRM for the transitions of the FMOC-derivatized dopamine.
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the dopaminergic signaling pathway.
Caption: A typical workflow for bioanalytical sample processing.
Caption: Overview of dopaminergic neurotransmission.
Conclusion
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, such as this compound for analytes derivatized with Phthalic Acid Anhydride, is a superior strategy in bioanalysis. The experimental data for analogous methods, particularly for challenging analytes like dopamine, consistently demonstrate that this approach yields the highest levels of accuracy and precision. By effectively compensating for matrix effects and procedural variability, deuterated internal standards ensure the generation of robust and reliable data, which is critical for decision-making in research and drug development. While alternative methods exist, the use of a stable isotope-labeled internal standard remains the gold standard for quantitative bioanalysis.
References
- 1. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an improved liquid chromatography tandem mass spectrometry method for rapid and simultaneous analysis of plasma catecholamine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Navigating Analytical Precision: A Comparative Guide to Linearity and Range in Phthalic Acid Anhydride-d4 Based Methods
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In methodologies employing isotope dilution mass spectrometry, the choice and validation of the internal standard are critical for achieving reliable and reproducible results. Phthalic Acid Anhydride-d4, a deuterated analog of Phthalic Acid Anhydride, serves as an excellent internal standard for the analysis of phthalates and related compounds. Its utility is fundamentally determined by the linearity and dynamic range of the calibration curve.
This guide provides a comprehensive comparison of the expected performance of this compound as an internal standard against other alternatives, supported by representative experimental data and detailed protocols.
Comparison of Linearity and Dynamic Range
The performance of an analytical method is critically defined by its linearity, the ability to elicit test results that are directly proportional to the concentration of the analyte, and its range, the interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. An ideal internal standard will exhibit excellent linearity (a coefficient of determination, R², close to 1.0) over a wide dynamic range, enabling the accurate quantification of the target analyte across various concentrations.
While specific performance data for this compound is highly dependent on the matrix and instrumentation, the following table summarizes typical performance characteristics for methods utilizing deuterated internal standards for phthalate (B1215562) analysis, providing a benchmark for what can be expected.
| Internal Standard | Analyte | Method | Typical Linear Range (ng/mL) | Coefficient of Determination (R²) |
| This compound (Expected) | Phthalic Anhydride / Phthalic Acid | GC-MS or LC-MS/MS | 0.5 - 1000 | > 0.995 |
| Di-n-butyl phthalate-d4 (DBP-d4) | Di-n-butyl phthalate (DBP) | GC-MS/MS | 0.05 - 1 mg/L[1] | > 0.998[1] |
| Benzyl butyl phthalate-d4 (BBP-d4) | Benzyl butyl phthalate (BBP) | GC-MS/MS | 0.05 - 1 mg/L[1] | > 0.998[1] |
| Bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) | Bis(2-ethylhexyl) phthalate (DEHP) | GC-MS/MS | 0.05 - 1 mg/L[1] | > 0.998 |
| Isophthalic-2,4,5,6-D4 acid | Isophthalic acid | LC-MS/MS | 1 - 1000 ng/mL | > 0.995 |
Experimental Protocols
A detailed experimental protocol is crucial for the successful validation of an analytical method. Below is a representative protocol for determining the linearity and range for the quantification of Phthalic Anhydride (as Phthalic Acid after hydrolysis) in a given matrix using this compound as an internal standard.
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phthalic Acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the same solvent. Note that Phthalic Anhydride-d4 will hydrolyze to Phthalic Acid-d4 in the presence of water.
Preparation of Calibration Standards
-
Prepare a series of at least five to seven calibration standards by serial dilution of the analyte stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
To each calibration standard, add a constant concentration of the internal standard (e.g., 100 ng/mL of this compound).
Sample Preparation (Example: Water Sample)
-
To 1 mL of the water sample, add the internal standard to achieve the same constant concentration as in the calibration standards.
-
Acidify the sample to facilitate the hydrolysis of any phthalate esters to phthalic acid.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard.
-
Evaporate the extraction solvent and reconstitute the residue in a suitable solvent for analysis.
Instrumental Analysis (LC-MS/MS)
-
Chromatographic Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of acid like formic acid to improve peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transitions for both the analyte (Phthalic Acid) and the internal standard (Phthalic Acid-d4).
Data Analysis
-
For each calibration standard and sample, determine the peak area of the analyte and the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve and determine the coefficient of determination (R²). An R² value greater than 0.995 is generally considered to indicate good linearity.
-
The range of the method is the concentration range over which the calibration curve is linear, accurate, and precise.
Visualizing the Workflow and Concept
To further clarify the experimental and logical processes, the following diagrams illustrate the workflow for determining linearity and the principle of isotope dilution.
Caption: Workflow for Linearity and Range Determination.
References
A Comparative Guide to Stable Isotope-Labeled Standards for Phthalate Analysis: Benchmarking Phthalic Acid Anhydride-d4
For researchers, scientists, and drug development professionals engaged in the precise quantification of phthalates, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Phthalic Acid Anhydride-d4 against other commonly used stable isotope-labeled standards, supported by experimental data and detailed methodologies.
The use of stable isotope-labeled internal standards in conjunction with mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), is the gold standard for the quantification of phthalates in complex matrices. These standards, being isotopically enriched analogues of the target analytes, exhibit nearly identical chemical and physical properties. This allows them to co-elute with the analyte of interest, effectively compensating for variations during sample preparation and analysis, including extraction efficiency and matrix effects.
This guide focuses on the performance of this compound and compares it with other deuterated (d4) and ¹³C-labeled phthalate (B1215562) standards commonly employed in environmental, food, and biological sample analysis.
Performance Comparison of Stable Isotope-Labeled Standards
The efficacy of an internal standard is determined by several key performance indicators, including recovery, linearity of calibration curves, and its ability to compensate for matrix effects. The following tables summarize quantitative data for various deuterated internal standards, providing a comparative overview of their performance.
Table 1: Quantitative Performance of Deuterated Phthalate Internal Standards
| Internal Standard | Matrix | Analytical Method | Average Recovery (%) | Linearity (R²) | Reference |
| Di-n-butyl phthalate-d4 (DBP-d4) | Indoor Air | GC-MS | > 89.7 | 0.9953–0.9997 | [1][2] |
| Benzyl butyl phthalate-d4 (BBP-d4) | Indoor Air | GC-MS | > 89.7 | 0.9900–0.9993 | [1][2] |
| bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) | Indoor Air | GC-MS | > 89.7 | 0.9891–0.9992 | [1] |
| Diethyl phthalate-d4 (DEP-d4) | Coffee Brew | GC-MS | 83 ± 5 | Not Specified | |
| bis(2-ethylhexyl) phthalate-d4 (DEHP-d4) | Coffee Brew | GC-MS | 83 ± 5 | Not Specified |
Note: While specific performance data for this compound is not extensively published in comparative studies, its chemical similarity to other deuterated phthalates suggests it would exhibit comparable performance. The data presented for DBP-d4, a commonly used standard, can be considered a representative example for deuterated aromatic acid derivatives.
Alternative Stable Isotope-Labeled Standards
Beyond d4-labeled compounds, ¹³C-labeled internal standards represent a superior alternative for phthalate analysis.
-
Deuterated (d4) Phthalate Esters: Commonly used standards include Diethyl phthalate-d4, Dibutyl phthalate-d4 (DBP-d4), Benzyl butyl phthalate-d4 (BBP-d4), and bis(2-ethylhexyl) phthalate-d4 (DEHP-d4). These are widely available and have a proven track record in various applications.
-
¹³C-Labeled Phthalate Esters: These standards are considered a more robust option as they are not susceptible to the potential for deuterium-hydrogen exchange that can occasionally occur with deuterated standards under certain analytical conditions. This ensures greater stability and accuracy in quantitative studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of phthalates. Below are representative protocols for sample preparation and analysis using a deuterated internal standard.
Protocol 1: Phthalate Analysis in a Liquid Matrix (e.g., Beverages)
1. Sample Preparation:
- To a 10 mL sample, add a known amount of the deuterated internal standard solution (e.g., this compound).
- Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., n-hexane).
- Concentrate the organic extract under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of solvent (e.g., methanol) for analysis.
2. GC-MS Analysis:
- Column: 5% Phenyl-methyl silicone capillary column (30m x 0.25mm i.d., 0.25µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Injector: Splitless mode.
- Oven Temperature Program: Optimized for the separation of target phthalates.
- Mass Spectrometer: Electron impact (EI) ionization in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the native phthalates and the deuterated internal standard.
3. Calibration:
- Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of the internal standard.
- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linearity of R² > 0.99 is desirable.
Protocol 2: Phthalate Analysis in a Solid Matrix (e.g., Food, Soil)
1. Sample Preparation:
- Homogenize the solid sample.
- To a known weight of the sample, add the deuterated internal standard.
- Perform an extraction using a suitable technique, such as Soxhlet extraction or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
- The extract may require a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
- Concentrate and reconstitute the final extract as described in Protocol 1.
2. LC-MS/MS Analysis:
- Column: A C18 reversed-phase column suitable for separating phthalates.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable modifier (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each phthalate and the internal standard.
3. Data Analysis:
- Quantify the phthalates using the internal standard calibration method as described in Protocol 1.
Visualizing Experimental and Logical Workflows
To further clarify the analytical process, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.
Caption: Experimental workflow for phthalate analysis.
Caption: Logic for selecting an internal standard.
References
Navigating Phthalate Analysis: An Inter-laboratory Comparison of Methods Utilizing Deuterated Internal Standards
A Guide for Researchers and Drug Development Professionals
The accurate quantification of phthalates, a class of chemicals widely used as plasticizers, is of paramount importance in environmental monitoring, food safety, and pharmaceutical drug development due to their potential endocrine-disrupting properties. The use of deuterated internal standards, such as Phthalic Acid Anhydride-d4, in conjunction with mass spectrometry-based methods is a cornerstone of robust and reliable phthalate (B1215562) analysis. This guide provides an objective comparison of method performance based on a representative inter-laboratory validation study, offering supporting experimental data and detailed protocols to aid researchers in their analytical endeavors.
While specific inter-laboratory comparison data for this compound is not publicly available, this guide utilizes data from a comprehensive five-laboratory validation study on the determination of phthalates in indoor air using deuterated internal standards.[1] This data serves as a valuable proxy, reflecting the expected performance and variability of analytical methods employing isotope dilution techniques for phthalate analysis.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative data from an inter-laboratory validation study involving five laboratories. The study assessed the recovery and reproducibility of methods for determining Di-n-butyl phthalate (DBP) and Di(2-ethylhexyl) phthalate (DEHP) using deuterated internal standards.[1]
Table 1: Inter-laboratory Mean Recovery of Phthalates Using Deuterated Internal Standards [1]
| Analyte | Adsorbent | Mean Recovery (%) |
| DBP | ODS Filter | 99.9 |
| DBP | SDB Cartridge | 91.3 |
| DEHP | ODS Filter | 98.5 |
| DEHP | SDB Cartridge | 93.5 |
Table 2: Inter-laboratory Precision for Phthalate Analysis [1]
| Analyte | Adsorbent | Within-Laboratory Reproducibility (RSDr, %) | Between-Laboratory Reproducibility (RSDR, %) |
| DBP | ODS Filter | 2.1 - 13.6 | 5.1 |
| DBP | SDB Cartridge | 2.0 - 7.5 | 13.1 |
| DEHP | ODS Filter | 4.0 - 20.7 | 6.5 |
| DEHP | SDB Cartridge | 0.8 - 8.1 | 11.2 |
RSDr: Relative Standard Deviation of Repeatability; RSDR: Relative Standard Deviation of Reproducibility
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the inter-laboratory validation study. These protocols are representative of standard practices for phthalate analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with deuterated internal standards.[1]
Protocol 1: Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Air samples are drawn through either an octadecyl silica (B1680970) (ODS) filter or a styrene-divinylbenzene (SDB) copolymer cartridge.
-
Internal Standard Spiking: Prior to extraction, a known amount of a deuterated internal standard solution (e.g., DBP-d4, DEHP-d4, or this compound for the analysis of phthalic anhydride) is spiked onto the adsorbent material.
-
Elution: The phthalates and the internal standard are eluted from the adsorbent using a suitable organic solvent (e.g., acetone (B3395972) or a mixture of acetone and dichloromethane).
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume of 1 mL.
Protocol 2: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.
-
Chromatographic Separation:
-
Column: A low-bleed capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm), is typically employed.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection: A splitless injection mode is commonly used.
-
Oven Temperature Program: The oven temperature is programmed to achieve optimal separation of the target phthalates. A typical program might start at a lower temperature, ramp up to a higher temperature, and hold for a specific duration.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Data is acquired in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for both the native phthalates and their deuterated internal standards are monitored.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical phthalate analysis using a deuterated internal standard and the general workflow of an inter-laboratory comparison study.
Caption: Experimental workflow for phthalate analysis.
Caption: Inter-laboratory comparison workflow.
References
Safety Operating Guide
Personal protective equipment for handling Phthalic Acid Anhydride-d4
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Phthalic Acid Anhydride-d4. It outlines the necessary personal protective equipment (PPE), safe operational procedures, and proper disposal methods to ensure laboratory safety and build confidence in chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This substance can cause serious eye damage, skin irritation, allergic skin reactions, and respiratory irritation.[1][2]
Eye and Face Protection:
-
Safety Goggles: Chemical safety goggles are mandatory to protect against dust and splashes.[2]
-
Face Shield: A face shield should be worn in addition to goggles, especially when there is a higher risk of dust or splash generation.[3][4]
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. Recommended materials include PVC, neoprene, or nitrile rubber. Always inspect gloves for integrity before use and wash hands thoroughly after handling.
-
Protective Clothing: A chemical-resistant protective suit or lab coat should be worn to prevent skin contact.
-
Footwear: Closed-toe shoes are mandatory. Boots may be necessary for larger-scale operations or spill response.
Respiratory Protection:
-
A NIOSH-approved respirator with a dust filter is necessary, especially when engineering controls like a fume hood are not sufficient to maintain exposure below the occupational exposure limits. For higher concentrations, a supplied-air respirator with a full facepiece may be required.
Occupational Exposure Limits
Adherence to established occupational exposure limits is critical to prevent adverse health effects. The following table summarizes the limits for Phthalic Anhydride.
| Agency | TWA (8-hour) | STEL (15-minute) | Ceiling | Notes |
| OSHA | 2 ppm (12 mg/m³) | - | - | |
| NIOSH | 1 ppm (6 mg/m³) | - | - | 10-hour TWA |
| ACGIH | 0.002 mg/m³ | 0.005 mg/m³ | - | Inhalable fraction and vapor; Dermal and Respiratory Sensitizer |
| CAL/OSHA | 1 ppm (6 mg/m³) | - | - |
IDLH (Immediately Dangerous to Life or Health): 60 mg/m³
Safe Handling and Operational Workflow
Following a systematic workflow is essential for the safe handling of this compound from receipt to disposal.
Step-by-Step Operational Plan
1. Preparation and Precautionary Measures:
-
Review Documentation: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Engineering Controls: Ensure that a properly functioning chemical fume hood and adequate ventilation are available and in use. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment: Don the required PPE as outlined above, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
2. Handling and Storage:
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area away from moisture, heat, and incompatible materials such as strong oxidizers, acids, and bases. The container should be kept tightly closed.
-
Handling:
-
All handling, including weighing and transferring, should be conducted in a chemical fume hood to minimize inhalation of dust.
-
Avoid dust formation. If dust is generated, use appropriate respiratory protection.
-
Grounding of equipment may be necessary to prevent static discharge, which can ignite dust.
-
Do not eat, drink, or smoke in the work area.
-
3. Spill and Emergency Procedures:
-
Spills: In case of a spill, evacuate the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Moisten the material with water to prevent dusting if appropriate. For large spills, contact emergency services.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation or an allergic reaction occurs.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
4. Disposal Plan:
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Empty containers may retain product residue and should be handled as hazardous waste. Do not reuse empty containers.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. thirumalaichemicals.com [thirumalaichemicals.com]
- 3. ICSC 0315 - PHTHALIC ANHYDRIDE [chemicalsafety.ilo.org]
- 4. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
